4'-Fluoro-3'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHRXQPXHETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345580 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-24-4 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a halogenated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties that are highly sought after in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and increase lipophilicity, which can lead to improved pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive technical analysis of the structure of this compound, detailing the spectroscopic and synthetic methodologies essential for its characterization and application in research and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and properties of this compound is fundamental to its application.
| Property | Value | Source |
| Chemical Formula | C₉H₆F₄O | [2] |
| Molecular Weight | 206.14 g/mol | [2] |
| CAS Number | 208173-24-4 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, the aromatic ring is deactivated, necessitating a strong Lewis acid catalyst and potentially elevated temperatures to drive the reaction.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Fluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.
-
Electrophilic Aromatic Substitution: To the activated acylating agent, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[3]
-
Controlled Addition at Low Temperature: The initial reaction is highly exothermic; therefore, slow addition at 0 °C is necessary to control the reaction rate and prevent unwanted side reactions.
Structural Elucidation: A Spectroscopic Approach
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the aromatic ring.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, the following signals are expected:
-
Methyl Protons (-CH₃): A singlet in the region of δ 2.6-2.7 ppm . This signal is deshielded due to the adjacent carbonyl group.
-
Aromatic Protons: The three protons on the aromatic ring will appear as complex multiplets in the downfield region (δ 7.5-8.2 ppm ). The coupling patterns will be influenced by both the fluorine and trifluoromethyl groups, as well as by each other.
-
The proton at C-6' will likely be a doublet of doublets due to coupling with the proton at C-5' and the fluorine at C-4'.
-
The proton at C-5' will be a multiplet due to coupling with the protons at C-6' and C-2' and the fluorine at C-4'.
-
The proton at C-2' will likely appear as a doublet or a narrow multiplet.
-
The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 195-198 ppm .
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26-28 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the region of δ 120-140 ppm . The carbon attached to the fluorine will show a large one-bond C-F coupling constant, and the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.
The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine-containing groups.[4]
-
Aromatic Fluorine (-F): A signal for the single fluorine atom on the aromatic ring is expected. Its chemical shift will be influenced by the adjacent trifluoromethyl and acetyl groups.
-
Trifluoromethyl Group (-CF₃): A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group is anticipated, typically in the region of δ -60 to -65 ppm (relative to CFCl₃).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Vibration |
| ~1690 | C=O (carbonyl) stretching |
| ~1600, ~1480 | C=C aromatic ring stretching |
| ~1350 | C-F stretching (trifluoromethyl group) |
| ~1250 | C-F stretching (aromatic) |
| ~1150 | C-H bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206 , corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Key fragmentation pathways would involve the loss of the methyl group (M-15) to give a fragment at m/z = 191 , and the loss of the acetyl group (M-43) to give a fragment at m/z = 163 . The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns.
Visualization of Key Concepts
Molecular Structure
References
A Comprehensive Technical Guide to the Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
This guide provides an in-depth exploration of the synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental considerations for the preparation of this versatile fluorinated ketone.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₉H₆F₄O, is a highly valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a trifluoromethyl group and a fluorine atom on an acetophenone scaffold, imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[1][2] The trifluoromethyl group enhances lipophilicity and metabolic stability, crucial attributes for bioactive molecules, while the fluorine atom can modulate electronic properties and binding interactions.[2][3][4] Consequently, this compound serves as a critical precursor for a range of applications, including the synthesis of anti-inflammatory drugs, analgesic agents, and specialized polymers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 208173-24-4[2] |
| Molecular Formula | C₉H₆F₄O[1][2] |
| Molecular Weight | 206.14 g/mol [1][2][5] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Density | 1.36 g/cm³[1][2] |
| Refractive Index (n20D) | 1.45[2] |
| Purity (typical) | ≥ 97% (GC)[2] |
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations. This guide will focus on the two most prevalent and industrially relevant methods: Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation is a classic and direct method for introducing an acetyl group onto an aromatic ring.[6] In the context of synthesizing this compound, this involves the reaction of 2-fluorobenzotrifluoride with an acetylating agent in the presence of a Lewis acid catalyst.
Mechanism and Rationale:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-fluorobenzotrifluoride. The fluorine atom is an ortho-, para-director; however, the bulky trifluoromethyl group and the acylium ion itself sterically hinder ortho-substitution, leading to the preferential formation of the para-substituted product, this compound.[7] The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making the reaction less facile than with unsubstituted benzene, but the activating effect of the fluorine atom at the para position helps to drive the desired transformation.[8]
Diagram 1: Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of 2-fluorobenzotrifluoride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Fluorobenzotrifluoride
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 2-fluorobenzotrifluoride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Grignard Reaction: A Nucleophilic Approach
An alternative and powerful strategy for the synthesis of this compound involves the use of a Grignard reagent.[9] This method typically starts with a suitable halogenated precursor, such as 1-bromo-4-fluoro-3-(trifluoromethyl)benzene, which is converted to the corresponding Grignard reagent. Subsequent reaction with an acetylating agent yields the desired ketone.
Mechanism and Rationale:
The first step is the formation of the Grignard reagent, an organomagnesium halide, by reacting the aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[10] This transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon. The resulting Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent such as acetic anhydride or acetyl chloride.[9][10] The use of acetic anhydride can be advantageous as it may lead to higher yields and selectivity, and can be more tolerant to higher reaction temperatures compared to acetyl chloride.[9] A final aqueous workup protonates the intermediate to afford the final product.
Diagram 2: Grignard Reaction Pathway dot digraph "Grignard Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
"Aryl_Bromide" [label="1-Bromo-4-fluoro-3-(trifluoromethyl)benzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mg" [label="Mg / THF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Grignard_Reagent" [label="Grignard Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Anhydride" [label="Acetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aryl_Bromide" -> "Grignard_Reagent" [label="Formation"]; "Mg" -> "Grignard_Reagent"; "Grignard_Reagent" -> "Intermediate" [label="Nucleophilic Attack"]; "Acetic_Anhydride" -> "Intermediate"; "Intermediate" -> "Product" [label="Workup"]; }
References
- 1. Buy this compound | 208173-24-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4'-Fluoro-3'-(trifluoromethyl)acetophenone spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction
This compound is a fluorinated organic compound with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol .[1][2][3] It is a key intermediate in the synthesis of various bioactive molecules, finding significant application in the pharmaceutical and agrochemical industries.[3][4] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.[1][3] This guide provides a comprehensive analysis of the spectral data for this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. This compound is typically a colorless to almost colorless clear liquid at room temperature.[1][3][4]
Molecular Structure
The structural arrangement of this compound is fundamental to understanding its spectral characteristics. The acetyl group, the fluorine atom, and the trifluoromethyl group are positioned on the benzene ring as depicted below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, we expect signals from the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the acetyl, trifluoromethyl, and fluoro groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | ~2.6 | Singlet | N/A |
| Aromatic H | ~7.4 - 8.2 | Multiplet | N/A |
Expertise & Experience: The singlet for the acetyl methyl group at approximately 2.6 ppm is characteristic of an acetophenone structure. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The exact positions and splitting patterns are influenced by the combined electronic effects of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals details about the carbon skeleton. The spectrum is characterized by the presence of the carbonyl carbon, the acetyl methyl carbon, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group. A key feature is the coupling between carbon and fluorine atoms (J-CF), which provides valuable structural information.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | ~26.8 | Singlet | N/A |
| Carbonyl C=O | ~196.5 | Singlet | N/A |
| C-CF₃ | ~122.8 | Quartet | J_CF ≈ 272-274 |
| C-F | ~164.2 | Doublet | J_CF ≈ 254-258 |
| C-ipso (to acetyl) | ~135.2 | Singlet | N/A |
| Aromatic CH | ~115.8 - 133.4 | Doublets/Quartets | J_CF ≈ 3-24 |
Expertise & Experience: The large one-bond coupling constants for the C-CF₃ and C-F carbons are highly characteristic. The trifluoromethyl carbon appears as a quartet due to coupling with three equivalent fluorine atoms. The carbon directly attached to the aromatic fluorine shows a large doublet splitting. Smaller two- and three-bond C-F couplings are also observed for the other aromatic carbons, aiding in their assignment.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[5][6] Two distinct signals are expected for this compound, corresponding to the trifluoromethyl group and the single aromatic fluorine atom.
| Fluorine Assignment | Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity |
| -CF₃ | ~ -62.5 | Singlet |
| Ar-F | ~ -112.8 | Doublet of Doublets |
Expertise & Experience: The chemical shift of the CF₃ group is typical for an aromatic trifluoromethyl substituent.[1][7] The aromatic fluorine's chemical shift falls within the expected range for aryl fluorides.[1][7] Its multiplicity as a doublet of doublets arises from coupling to the adjacent ortho and meta protons on the aromatic ring. The absence of significant coupling between the two fluorine environments is expected due to the number of bonds separating them.
Workflow: NMR Sample Preparation and Analysis
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1680-1700 | C=O (carbonyl) stretch | Strong, Sharp |
| ~1100-1400 | C-F stretches (aryl-F and CF₃) | Strong |
| ~1600, ~1485 | C=C (aromatic ring) stretches | Medium |
| ~3050-3100 | C-H (aromatic) stretch | Medium-Weak |
Expertise & Experience: The most prominent band in the IR spectrum is the strong, sharp absorption of the carbonyl (C=O) group between 1680-1700 cm⁻¹.[1] Its position is indicative of an aromatic ketone, where conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone. The spectrum is also dominated by very strong C-F stretching vibrations from both the trifluoromethyl group and the aromatic fluorine.[1]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For this compound, the nominal molecular weight is 206 g/mol .
| m/z | Proposed Fragment | Formula |
| 206 | Molecular Ion [M]⁺ | [C₉H₆F₄O]⁺ |
| 191 | [M - CH₃]⁺ | [C₈H₃F₄O]⁺ |
| 163 | [M - CH₃CO]⁺ | [C₇H₃F₄]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Expertise & Experience: The mass spectrum will show a molecular ion peak at m/z 206. A common and significant fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group to lose 15 Da, resulting in a prominent peak at m/z 191. Another characteristic fragmentation is the loss of the entire acetyl group (43 Da) to form a fluorinated, trifluoromethyl-substituted phenyl cation at m/z 163. The acetyl cation itself is also often observed as a base peak at m/z 43.
Diagram: Key EI Fragmentation Pathway
Caption: Primary fragmentation routes for this compound in EI-MS.
Conclusion
The collective data from NMR (¹H, ¹³C, ¹⁹F), IR, and MS provide a detailed and self-validating spectral signature for this compound. The characteristic chemical shifts and C-F/H-F coupling constants in NMR, the strong carbonyl and C-F absorptions in IR, and the predictable fragmentation pattern in MS allow for the unambiguous identification and quality assessment of this important chemical intermediate. This guide provides the foundational spectral knowledge necessary for its effective use in research and development.
References
A Technical Guide to the Solubility of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in Organic Solvents
Abstract
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a fluorinated ketone that serves as a critical intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and lipophilic properties, imparted by the fluorine and trifluoromethyl substituents, make it a valuable synthon for developing compounds with enhanced biological activity and optimized pharmacokinetic profiles.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, process development, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and a discussion of its practical implications in research and development.
Physicochemical Profile and Molecular Structure
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS No. 208173-24-4) is a liquid at room temperature with the key properties summarized below.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₄O | [1][4][5] |
| Molecular Weight | 206.14 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Density | ~1.36 g/cm³ | [1][4] |
| Refractive Index | ~1.454 (at 20°C) | [1][4] |
| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [5] |
The molecule's structure is characterized by an acetophenone core functionalized with two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The carbonyl group (C=O), the highly electronegative fluorine atom, and the -CF₃ group create a significant molecular dipole moment, rendering the molecule polar. The -CF₃ group also notably increases the compound's lipophilicity.[1][4] This dual nature—possessing both polar functional groups and lipophilic regions—dictates a complex solubility profile.
Theoretical Principles of Solvation
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are:
-
Dipole-Dipole Interactions: The molecule's inherent polarity, driven by the C=O and C-F bonds, allows for strong electrostatic interactions with polar solvents (e.g., acetone, acetonitrile).
-
Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling it to interact favorably with polar protic solvents such as alcohols (e.g., ethanol, methanol).
-
London Dispersion Forces: These ubiquitous, weaker forces arise from temporary fluctuations in electron density. They are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene), which interact with the aromatic ring and the fluorinated alkyl group.
The balance between these forces determines the extent of solubility in a given solvent.
Caption: Intermolecular forces driving solubility.
Experimental Determination of Solubility: The Shake-Flask Method
While theoretical principles provide guidance, empirical measurement is essential for obtaining accurate solubility data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, recognized by regulatory bodies like the OECD.[7][8] It measures the saturation concentration of a solute in a solvent at a controlled temperature.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of a specific organic solvent. An excess is critical to ensure that a saturated solution is formed with undissolved solute remaining.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved states is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for several hours. This permits the excess solid to settle, leaving a clear, saturated supernatant. For fine suspensions, centrifugation may be required.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a chemically resistant, microporous filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step is crucial to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for analysis). Determine the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of mg/mL or g/100 mL.
Caption: Workflow for the Isothermal Shake-Flask Method.
Solubility Profile and Data Analysis
While specific, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive profile can be established based on its structure and the properties of similar fluorinated aromatic compounds.[4]
| Solvent Class | Example Solvents | Predicted Solubility | Primary Driving Forces |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High / Miscible | Hydrogen bonding (acceptor) and dipole-dipole forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Moderate to High | Dispersion forces and π-π stacking with the aromatic ring. |
| Nonpolar | Hexane, Heptane, Cyclohexane | Low to Moderate | Limited by the compound's high polarity; some solubility due to lipophilic -CF₃ group and dispersion forces. |
| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Moderate to High | Moderate dipole interactions and H-bond accepting capability. |
Discussion: The high polarity imparted by the carbonyl, C-F, and C-CF₃ bonds predicts excellent solubility in polar solvents, both protic and aprotic. The molecule's ability to accept hydrogen bonds makes it particularly compatible with alcohols. In contrast, its solubility in nonpolar aliphatic solvents like hexane is expected to be significantly lower.[4] The strong intramolecular dipoles are not effectively stabilized by the weak dispersion forces offered by hexane, leading to unfavorable energetics for solvation. Aromatic solvents like toluene offer a more favorable environment due to potential π-π interactions with the solute's phenyl ring.
Practical Implications in Research & Development
An accurate understanding of solubility is not an academic exercise; it directly informs critical decisions across the development pipeline.
-
Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and impurity profiles. Knowing the solubility of starting materials and products helps in selecting appropriate solvents for reactions and subsequent workups, such as liquid-liquid extractions.
-
Purification and Isolation: Solubility data is fundamental for developing crystallization and recrystallization protocols.[6] By identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below, efficient purification can be achieved.
-
Formulation Science: In drug development, solubility is a key determinant of bioavailability.[1] For preclinical studies, the compound must be dissolved in a suitable vehicle for administration. Poor solubility can be a major hurdle, necessitating advanced formulation strategies.
-
Analytical Chemistry: Preparing accurate analytical standards for methods like HPLC or GC requires complete dissolution of the compound.[1] Solubility data guides the selection of an appropriate diluent to ensure sample homogeneity and measurement accuracy.
Conclusion
This compound possesses a nuanced solubility profile governed by its unique combination of highly polar functional groups and lipophilic domains. It exhibits high solubility in a wide range of polar organic solvents and moderate solubility in nonpolar aromatic solvents, with limited solubility in aliphatic hydrocarbons. The principles of intermolecular forces provide a robust framework for predicting this behavior. For precise applications in process development, formulation, and analytical science, this theoretical understanding must be complemented by empirical data generated via standardized protocols, such as the isothermal shake-flask method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 208173-24-4 [chemicalbook.com]
- 4. Buy this compound | 208173-24-4 [smolecule.com]
- 5. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. oecd.org [oecd.org]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to the Safe Handling of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction: 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4) is a fluorinated organic compound of significant interest in modern chemical synthesis.[1][2][3] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the acetophenone core, makes it a highly versatile building block.[1][4] This compound is a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and also finds application in the synthesis of advanced agrochemicals and materials.[4] The very electronic properties that make this molecule valuable for synthesis also necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] The primary risks associated with its handling are irritation to the skin, eyes, and respiratory system.[5][6][7] A comprehensive understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in a sound risk assessment.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement Code | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from multiple safety data sheets.[3][5][6][7][8]
The causality behind these irritant effects lies in the chemical reactivity of the molecule. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the molecule's interaction with biological macromolecules in the skin, eyes, and respiratory tract, leading to an irritant response. Therefore, preventing direct contact is the cornerstone of safe handling.
Exposure Control: A Multi-Layered Defense
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential to minimize the risk of exposure. The hierarchy of controls dictates that engineered solutions are the primary line of defense.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5] This is non-negotiable. The compound's potential to cause respiratory irritation (H335) requires that all manipulations, including weighing, transferring, and preparing solutions, be conducted within this controlled environment to prevent the inhalation of vapors or aerosols.[5][7][9] The facility must also be equipped with easily accessible emergency eyewash stations and safety showers.[9][10][11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.[6][7]
Table 2: Required Personal Protective Equipment
| Body Part | PPE Type | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | Protects against splashes, preventing serious eye irritation (H319).[5][10] |
| Hands | Chemically Resistant Gloves | Nitrile rubber, conforming to EN 374 | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5] |
| Body | Laboratory Coat | Standard protective clothing | Protects skin on the arms and body from accidental splashes.[6][10] |
| Respiratory | Air-Purifying Respirator | NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95) | Required only if engineering controls fail or for higher-risk procedures where vapor concentrations may exceed exposure limits. Not a substitute for a fume hood.[5] |
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for ensuring consistent and safe laboratory operations.
Protocol 3.1: General Handling and Use
-
Pre-Use Assessment: Before handling, consult the Safety Data Sheet (SDS) and ensure all required engineering controls and PPE are in place and functional.
-
Work Area Preparation: Conduct all work within a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
Chemical Transfer: This compound may be a liquid or a low-melting solid (melting point ~30-33 °C).[12] If solid, transfer using a clean spatula. If liquid, use a calibrated pipette or syringe. Avoid creating dust or aerosols.[5]
-
Post-Handling: After use, ensure the container is tightly closed.[5][6][7]
-
Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[5][6]
Protocol 3.2: Storage
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][6]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[7]
-
Segregation: Store away from incompatible materials, specifically strong oxidizing agents.[6][9]
-
Security: If required by institutional policy, store in a locked cabinet to limit access to authorized personnel.[6][7]
Caption: Workflow for safe handling of this compound.
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
Spill Management
For a small-scale laboratory spill:
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the fume hood is operating.
-
Protect: Wear the full PPE ensemble as described in Table 2.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials like sawdust.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste through a licensed disposal company.[5]
First Aid Measures
The following actions should be taken immediately upon exposure, followed by seeking professional medical attention. Always provide the attending physician with the chemical's SDS.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][10]
Chemical Stability and Reactivity
A proactive approach to safety includes understanding the chemical's stability profile.
-
Stability: The compound is stable under recommended storage conditions.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these could lead to vigorous, potentially hazardous reactions.[6][9]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce hazardous substances, including carbon oxides (CO, CO2) and hydrogen fluoride (HF).[5][6] Firefighting personnel must wear self-contained breathing apparatus (SCBA) to protect against these toxic gases.[5]
Caption: A layered strategy to mitigate the specific hazards of the compound.
Conclusion
This compound is an indispensable tool in the arsenal of the modern research chemist. Its benefits, however, are intrinsically linked to a culture of safety and awareness. By understanding its specific hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently and safely leverage its synthetic potential. The foundation of laboratory safety is not merely following rules, but understanding the reasons behind them.
References
- 1. Buy this compound | 208173-24-4 [smolecule.com]
- 2. This compound CAS#: 208173-24-4 [chemicalbook.com]
- 3. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 208173-24-4 [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4'-Fluoro-3'-(trifluoromethyl)acetophenone for Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). It moves beyond a simple catalog of facts to provide field-proven insights into supplier selection, synthesis, quality control, and safe handling of this critical chemical intermediate. The unique molecular architecture of this compound, featuring a trifluoromethyl group and a fluorine atom on an acetophenone scaffold, makes it an invaluable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]
Section 1: Physicochemical Properties and Strategic Importance
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its utility in organic synthesis is largely dictated by the interplay of its functional groups. The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that significantly enhances the lipophilicity and metabolic stability of parent molecules—two critical parameters in modern drug design.[1][3][4] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The ketone functional group provides a reactive handle for a wide array of chemical reactions, including condensations, reductions, and nucleophilic additions.
Table 1: Key Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 208173-24-4 | [1][3][5] |
| Molecular Formula | C₉H₆F₄O | [1][2][6] |
| Molecular Weight | 206.14 g/mol | [1][3][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Purity (Typical) | ≥ 97% (by GC) | [1][3] |
| Density | 1.36 g/cm³ | [1][3] |
| Boiling Point | 79-80 °C @ 8 mmHg | |
| Refractive Index | n20/D 1.45 | [1][3] |
| Synonyms | 5-Acetyl-2-fluorobenzotrifluoride, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [1] |
Section 2: Commercial Sourcing and Supplier Qualification
The success of a synthetic campaign begins with high-quality starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is paramount to ensure reproducibility and avoid costly delays.
Expert Insight: A supplier's Certificate of Analysis (CoA) is a critical document. Do not just look at the purity value; scrutinize the method used for its determination (Gas Chromatography is standard for this compound) and check for the presence of any specified impurities. For GMP-regulated work, supplier audits and batch-to-batch consistency data are non-negotiable.
Table 2: Prominent Commercial Suppliers
| Supplier | Typical Purity Offered | Notes |
| Sigma-Aldrich (Merck) | 98% | A well-established supplier with extensive technical documentation. |
| TCI America | ≥ 97.0% | Offers various pack sizes suitable for both research and scale-up.[7] |
| Chem-Impex International | ≥ 97% (GC) | Provides detailed product information and application notes.[1] |
| Fisher Scientific | 97.0+% | Distributes products from various manufacturers, including TCI.[7] |
| ChemicalBook | Varies by Lister | An aggregator platform listing multiple, primarily Asian, suppliers.[5] |
Below is a logical workflow for qualifying a supplier for your specific research or development needs.
Caption: A workflow for qualifying commercial suppliers.
Section 3: Synthesis Pathways and Mechanistic Rationale
Understanding the synthesis of this compound is crucial for troubleshooting impurity profiles and for potential in-house production. Common methods include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.[2] A frequently cited route involves the diazotization of a substituted aniline precursor.[2][8]
Caption: Generalized diazotization-based synthetic pathway.
Representative Synthesis Protocol: Diazotization Route
This protocol is a representative example based on established chemical principles described in the literature.[8][9]
-
Diazotization:
-
Action: Suspend 3-Aminotrifluorotoluene in an aqueous acid solution (e.g., hydrobromic acid).[9]
-
Causality: The strong acid protonates the amino group, making it soluble and preparing it for reaction.
-
Action: Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.
-
Causality: Diazonium salts are thermally unstable. Low temperatures are critical to prevent decomposition and hazardous side reactions.
-
Action: Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, maintaining the low temperature.[9]
-
Causality: This initiates the diazotization, converting the primary amine into a diazonium salt, which is an excellent leaving group.
-
-
Coupling and Acyl Group Introduction:
-
Action: In a separate vessel, prepare a solution of acetaldoxime and a copper catalyst (e.g., copper sulfate).[9]
-
Causality: The acetaldoxime serves as the source of the acetyl group, and the copper catalyst facilitates the coupling reaction.
-
Action: Slowly add the cold diazonium salt solution to the acetaldoxime mixture, controlling the temperature to not exceed 40 °C.[9]
-
Causality: This is the key C-C bond-forming step. The controlled addition prevents a runaway exothermic reaction.
-
-
Hydrolysis and Workup:
-
Action: Heat the reaction mixture to hydrolyze the intermediate.[9]
-
Causality: Acidic hydrolysis converts the oxime intermediate to the desired ketone.
-
Action: Perform a steam distillation or solvent extraction to isolate the crude product.[9]
-
Causality: This separates the organic product from the aqueous inorganic salts.
-
Action: Wash the organic phase with a sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate.
-
Causality: These steps remove residual acid and water.
-
Action: Purify the final product by vacuum distillation.
-
Causality: Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal degradation and yielding a high-purity final product.
-
Section 4: Core Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
-
Pharmaceutical Development: It is a key building block for synthesizing various bioactive molecules, including anti-inflammatory and analgesic drug candidates.[1][3] The trifluoromethyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.[1][4]
-
Agrochemical Synthesis: The compound is used to create advanced herbicides and fungicides, where the fluorinated moieties contribute to increased efficacy and target selectivity.[1]
-
Material Science: Its fluorinated structure can be incorporated into polymers and coatings to enhance chemical resistance, thermal stability, and durability.[1][2]
Caption: Role as a building block in drug discovery.
Section 5: Quality Control and Analytical Workflow
Ensuring the purity and identity of this compound is a self-validating step that prevents the introduction of impurities into a multi-step synthesis.
Expert Insight: While GC is excellent for assessing purity, it does not provide definitive structural information. For initial sample validation or troubleshooting, obtaining a ¹H NMR, ¹⁹F NMR, and mass spectrum is highly recommended to confirm the structure and rule out isomeric impurities.
Standard Protocol: Purity Assessment by Gas Chromatography (GC)
-
System Preparation:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
Action: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
Causality: Dilution ensures that the amount of analyte injected does not overload the column, which would lead to poor peak shape and inaccurate quantification.
-
-
GC Method Parameters (Typical):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Causality: The temperature ramp separates components based on their boiling points and interaction with the column's stationary phase. The initial hold ensures sharp peaks for volatile components, while the final hold ensures any less volatile impurities are eluted.
-
-
Data Analysis:
-
Action: Integrate the peaks in the resulting chromatogram.
-
Action: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: This method provides a reliable measure of purity, assuming all components have a similar response factor in the FID. For regulatory filings, analysis with a certified reference standard would be required for absolute quantification.
-
Section 6: Safety, Handling, and Storage Protocols
This compound is classified as an irritant and requires careful handling to avoid exposure.[2][10]
Table 3: GHS Hazard and Safety Information
| Hazard Category | GHS Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [11] | |
| Hazard Statements | H315 | Causes skin irritation | [6][10] |
| H319 | Causes serious eye irritation | [6][10] | |
| H335 | May cause respiratory irritation | [10] | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors, wear protective gear, wash skin if contacted, rinse eyes cautiously if contacted. | [10] |
Laboratory Handling Workflow
Adherence to a strict handling protocol is essential for personnel safety.
Caption: Standard laboratory workflow for safe handling.
Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and reducing agents.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 208173-24-4 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 208173-24-4 [m.chemicalbook.com]
- 6. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 9. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to 5-Acetyl-2-fluorobenzotrifluoride: Properties, Synthesis, and Applications
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of parent compounds. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive technical overview of 5-Acetyl-2-fluorobenzotrifluoride, a compound of interest for researchers and professionals in drug development and chemical synthesis. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper will extrapolate its properties, propose synthetic routes, and discuss its potential applications based on the well-established chemistry of its constituent functional groups and related analogs.
Predicted Physicochemical Properties
The physicochemical properties of 5-Acetyl-2-fluorobenzotrifluoride can be predicted by analyzing the contributions of the benzotrifluoride core, the acetyl group, and the fluorine substituent. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic environment of the aromatic ring.[1] The acetyl group further deactivates the ring towards electrophilic substitution and provides a reactive handle for further chemical transformations.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₉H₆F₄O | Based on chemical structure. |
| Molecular Weight | 206.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low melting solid | Similar substituted benzotrifluorides are described as colorless to light yellow liquids.[2][6] |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from related compounds such as 2-fluorobenzotrifluoride and other substituted benzotrifluorides.[7] |
| Density | ~1.4 - 1.5 g/mL | Based on the densities of similar fluorinated aromatic compounds.[8] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone) | Aromatic ketones and fluorinated compounds generally exhibit this solubility profile. |
| Refractive Index | ~1.45 - 1.47 | In line with the refractive indices of related fluorinated aromatic compounds.[6][8] |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A logical and efficient method for the synthesis of 5-Acetyl-2-fluorobenzotrifluoride is the Friedel-Crafts acylation of 2-fluorobenzotrifluoride. This well-established reaction introduces an acetyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed Synthesis of 5-Acetyl-2-fluorobenzotrifluoride via Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel while stirring.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 2-fluorobenzotrifluoride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of the substrate, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 5-Acetyl-2-fluorobenzotrifluoride.
Predicted Reactivity and Spectroscopic Signatures
The reactivity of the aromatic ring in 5-Acetyl-2-fluorobenzotrifluoride is dictated by the directing effects of its substituents. Both the fluorine and the trifluoromethyl groups are ortho, para-directing for electrophilic aromatic substitution, although the trifluoromethyl group is strongly deactivating. The acetyl group is a meta-directing and deactivating group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl protons will appear as a singlet around 2.2-2.6 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (in the range of 110-140 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
-
C=O stretch (ketone): A strong peak around 1680-1700 cm⁻¹.
-
C-F stretch (aromatic): Strong absorptions in the region of 1100-1300 cm⁻¹.
-
C-F stretch (trifluoromethyl): Multiple strong bands in the 1100-1350 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Potential Applications in Drug Development
The unique combination of functional groups in 5-Acetyl-2-fluorobenzotrifluoride makes it a valuable scaffold for the synthesis of novel pharmaceutical agents.
-
Scaffold for Bioactive Molecules: The acetyl group can serve as a synthetic handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the construction of more complex molecular architectures.
-
Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly improve the metabolic stability and lipophilicity of drug candidates, leading to enhanced bioavailability and efficacy.[4][5] The fluorine atom can also influence the electronic properties and binding interactions of the molecule with its biological target.[10]
Caption: Role of 5-Acetyl-2-fluorobenzotrifluoride as a Scaffold in Drug Discovery.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Acetyl-2-fluorobenzotrifluoride is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[7][12]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Acetyl-2-fluorobenzotrifluoride represents a promising, albeit currently under-documented, building block for chemical synthesis, particularly in the realm of pharmaceutical research. Its predicted properties and reactivity, based on the established chemistry of related compounds, suggest its utility as a versatile intermediate. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. As the demand for novel fluorinated scaffolds continues to grow, further investigation into the chemistry and applications of 5-Acetyl-2-fluorobenzotrifluoride is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-ブロモ-2-フルオロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cohizon.com [cohizon.com]
Methodological & Application
The Strategic Application of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in the Synthesis of Bioactive Pyrazoles: A Guide for Medicinal Chemists
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The trifluoromethyl (-CF3) group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and increase lipophilicity, which can lead to improved cell membrane permeability and overall bioavailability.[2]
4'-Fluoro-3'-(trifluoromethyl)acetophenone stands as a testament to the utility of fluorinated building blocks in drug discovery. This versatile intermediate combines the advantageous properties of both a fluorine atom and a trifluoromethyl group on an acetophenone core, making it an ideal starting material for the synthesis of a diverse range of bioactive molecules. Its unique electronic and steric properties make it a valuable precursor for creating novel therapeutics with enhanced efficacy and selectivity.[3] This guide provides a detailed exploration of the applications of this compound, with a focus on its use in the synthesis of anti-inflammatory pyrazole derivatives, and offers comprehensive, field-proven protocols for its practical application in the laboratory.
Core Application: Synthesis of Anti-Inflammatory Pyrazole Derivatives
A primary application of this compound lies in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds renowned for their anti-inflammatory properties. Many of these compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The landmark anti-inflammatory drug Celecoxib is a notable example of a 1,5-diarylpyrazole. The synthetic strategy for these molecules typically involves a two-step process: a Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.
The presence of the 4'-fluoro and 3'-trifluoromethyl substituents on the acetophenone starting material is crucial. The electron-withdrawing nature of these groups enhances the acidity of the α-protons of the acetyl group, facilitating the initial deprotonation step in the Claisen condensation. Furthermore, these fluorinated moieties are incorporated into the final drug molecule, where they can contribute to improved biological activity and a more favorable pharmacokinetic profile.
Below is a detailed, two-part protocol for the synthesis of a 4'-fluoro-3'-(trifluoromethyl)phenyl-substituted pyrazole, a close analog of Celecoxib, starting from this compound.
Experimental Protocols
Part 1: Claisen Condensation for the Synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol details the Claisen condensation of this compound with ethyl trifluoroacetate to yield the key β-diketone intermediate. The choice of a strong base, such as sodium hydride, is critical to drive the reaction towards the desired product.[4][5] Anhydrous conditions are essential to prevent the quenching of the base and the enolate intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 208173-24-4 | 206.14 | 10 |
| Ethyl trifluoroacetate | 383-63-1 | 142.08 | 12 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 15 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine (saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.6 g, 15 mmol of 60% dispersion).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Heating: Heat the suspension to 60-65 °C with stirring under a nitrogen atmosphere.
-
Addition of Reactants: In a separate flask, prepare a solution of this compound (2.06 g, 10 mmol) and ethyl trifluoroacetate (1.70 g, 12 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the heated sodium hydride suspension over 30 minutes.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic enol proton in the ¹H NMR spectrum (typically a broad singlet between 14-16 ppm) is a key indicator of the β-diketone structure.[6]
Part 2: Cyclization for the Synthesis of 4-(5-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
This protocol describes the cyclization of the β-diketone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride to form the final pyrazole product. The reaction is typically carried out in a protic solvent like ethanol under acidic conditions to facilitate the condensation and subsequent dehydration.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | N/A | 302.15 | 5 |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.66 | 5 |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Water | 7732-18-5 | 18.02 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.51 g, 5 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.12 g, 5 mmol) in 50 mL of ethanol.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyrazole derivative.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of the fluorinated pyrazole derivative.
Caption: Synthetic pathway for a fluorinated pyrazole anti-inflammatory agent.
Logical Relationship of Functional Groups to Biological Activity
The specific arrangement of functional groups in the final pyrazole product is critical for its biological activity as a selective COX-2 inhibitor.
References
- 1. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 5. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 6. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4'-Fluoro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a highly versatile fluorinated building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the fluorine atom, enhance its reactivity and the metabolic stability of its derivatives. The trifluoromethyl group also increases the lipophilicity of molecules, a key factor in improving the pharmacokinetic profiles of drug candidates.[1] This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this valuable starting material, focusing on transformations of the ketone moiety.
Core Synthetic Transformations and Their Significance
The ketone functional group in this compound is a versatile handle for a variety of chemical transformations. The primary focus of this guide will be on three key reactions that yield important pharmaceutical intermediates:
-
Reduction to 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: This transformation provides a chiral or achiral alcohol, a common precursor for various active pharmaceutical ingredients (APIs).
-
α-Bromination to 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: The resulting α-bromoketone is a powerful electrophile, enabling the introduction of various nucleophiles to build more complex molecular scaffolds.
-
Conversion to Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals, and their synthesis from this starting material is of significant interest.
These transformations are foundational for the synthesis of a range of bioactive molecules, including selective androgen receptor modulators (SARMs).
Synthetic Pathways Overview
The following diagram illustrates the key synthetic pathways discussed in this application note, starting from this compound.
Caption: Key synthetic transformations of this compound.
Protocol 1: Reduction of the Ketone to an Alcohol
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, is a fundamental step in many synthetic routes.
Method 1.1: Achiral Reduction using Sodium Borohydride
This protocol describes a straightforward and high-yielding reduction using sodium borohydride, a mild and selective reducing agent.
Rationale: Sodium borohydride is chosen for its ease of handling, selectivity for aldehydes and ketones, and compatibility with a wide range of functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.[2][3][4][5][6]
Method 1.2: Asymmetric Transfer Hydrogenation for Chiral Alcohols
For the synthesis of enantiomerically enriched alcohols, an asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly effective method. The Noyori-type catalysts are particularly efficient for this transformation.[7][8][9][10]
Rationale: This method utilizes a chiral catalyst to stereoselectively deliver a hydride from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the prochiral ketone, yielding a specific enantiomer of the alcohol. The choice of the (S,S)- or (R,R)-catalyst determines the stereochemistry of the product.
Experimental Protocol (General Procedure):
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), prepare the active catalyst by mixing [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a mixture of formic acid and triethylamine (5:2 molar ratio) or in isopropanol.
-
Reaction Initiation: Add the prepared catalyst solution to the substrate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by chiral HPLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC, and the product can be purified by column chromatography.[7][8][9]
| Parameter | Sodium Borohydride Reduction | Asymmetric Transfer Hydrogenation |
| Product | Racemic Alcohol | Chiral Alcohol |
| Typical Yield | >95% | 90-99% |
| Enantiomeric Excess | N/A | >95% ee |
| Key Reagents | NaBH₄, Methanol | Chiral Ru-catalyst, H-donor |
| Complexity | Low | Moderate to High |
Protocol 2: α-Bromination of the Ketone
The synthesis of 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one is a key step for introducing a reactive handle for further functionalization, such as in the synthesis of pyrazole-based compounds.[1][11][12][13][14][15]
Rationale: Pyridine hydrobromide perbromide is a solid, stable, and easy-to-handle brominating agent that provides a controlled release of bromine, minimizing the formation of polybrominated byproducts. Acetic acid is a common solvent for this reaction.[11][16]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), and glacial acetic acid (10 volumes).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 3 hours.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure α-bromoketone.[16][17][18]
| Parameter | Value |
| Brominating Agent | Pyridine hydrobromide perbromide |
| Solvent | Acetic Acid |
| Temperature | 90 °C |
| Reaction Time | 3 hours |
| Typical Yield | ~90%[11] |
Protocol 3: Synthesis of Chiral Amines
Chiral amines are crucial building blocks in many pharmaceuticals. The direct asymmetric reductive amination of this compound or the conversion from the corresponding chiral alcohol provides routes to these valuable intermediates.
Rationale: Biocatalytic methods using ω-transaminases offer a highly enantioselective and environmentally friendly route to chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate.
Experimental Workflow for Biocatalytic Amination:
Caption: Biocatalytic synthesis of a chiral amine.
Experimental Protocol (General Biocatalytic Procedure):
-
Reaction Medium: Prepare a buffered aqueous solution at the optimal pH for the chosen ω-transaminase.
-
Reagents: To the buffer, add the this compound substrate, the amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Initiate the reaction by adding the ω-transaminase enzyme (as a whole-cell preparation or purified enzyme).
-
Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitoring and Work-up: Monitor the formation of the chiral amine by HPLC. Once the reaction reaches equilibrium or completion, extract the product with an organic solvent.
-
Purification: The product can be purified by standard chromatographic techniques.
Application in Pharmaceutical Synthesis: Selective Androgen Receptor Modulators (SARMs)
Intermediates derived from this compound are crucial in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects.
A prominent example is the investigational SARM, S-23 , which has the chemical name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide.[1][19][20][21] The synthesis of S-23 and its analogs often involves precursors that can be derived from the intermediates discussed in this guide. For instance, the chiral amine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine, can be a key building block for constructing the core structure of certain SARMs.[1][19]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this document for the reduction to alcohols, α-bromination, and conversion to chiral amines provide a solid foundation for researchers and drug development professionals. The applicability of these intermediates in the synthesis of advanced therapeutic agents like SARMs underscores the importance of this fluorinated building block in modern medicinal chemistry.
References
- 1. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [open.bu.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. kanto.co.jp [kanto.co.jp]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allresearchjournal.com [allresearchjournal.com]
- 13. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP2871177B1 - Solid form of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide - Google Patents [patents.google.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluorinated Ketones in Agrochemical Design
An In-Depth Guide to the Application of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in Agrochemical Synthesis
This compound is a highly versatile fluorinated building block that has garnered significant attention in the synthesis of advanced agrochemicals.[1] Its value stems from the unique combination of a fluorine atom and a trifluoromethyl (CF₃) group on the phenyl ring. These substituents are not mere decorations; they are strategic additions that profoundly influence the physicochemical and biological properties of the final active ingredient.
The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly enhances the lipophilicity of a molecule.[1][2] This property is critical for agrochemicals as it improves their ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi, leading to better absorption and translocation. Furthermore, the CF₃ group is metabolically stable, protecting the molecule from degradation by enzymes within the target pest or the environment, thereby extending its period of activity.[2] The additional fluorine atom further modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and its binding affinity to target proteins.[3]
Consequently, this compound serves as a key intermediate in the development of potent and selective herbicides and fungicides, enabling the creation of novel crop protection agents with enhanced performance profiles.[1] This guide provides a detailed overview of its application, focusing on synthetic strategies, reaction mechanisms, and detailed protocols relevant to researchers in the agrochemical industry.
Application I: Synthesis of Phenoxy-Type Herbicides
A common strategy in herbicide design involves the creation of molecules with a phenoxyacetic acid or propionic acid scaffold. The precursor this compound can be efficiently converted into the corresponding phenol, 4-Fluoro-3-(trifluoromethyl)phenol, which is a crucial intermediate for this class of herbicides.[4] The most direct and widely used method for this ketone-to-phenol conversion is the Baeyer-Villiger oxidation.
Mechanism and Rationale: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation transforms a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the Criegee intermediate, where the migratory aptitude of the phenyl group leads to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. The resulting ester can then be readily hydrolyzed under basic conditions to yield the desired phenol.
The choice of a peroxyacid is critical for high yields. m-CPBA is often preferred due to its relative stability and commercial availability. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) to ensure the solubility of both the substrate and the reagent.
Workflow for Phenol Intermediate Synthesis
Caption: Synthetic workflow for converting the acetophenone to a key phenol intermediate.
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
2M Aqueous Sodium Hydroxide (NaOH)
-
2M Aqueous Hydrochloric Acid (HCl)
-
Ethyl Acetate
Part A: Baeyer-Villiger Oxidation
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding 10% aqueous Na₂S₂O₃ solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-(trifluoromethyl)phenyl acetate.
Part B: Hydrolysis
-
Dissolve the crude ester from Part A in methanol.
-
Add 2M aqueous NaOH solution (2.0 eq) and heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by adding 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Fluoro-3-(trifluoromethyl)phenol. Further purification can be achieved by column chromatography if necessary.
This resulting phenol is a versatile precursor for synthesizing various herbicides, such as those based on phenoxy-alkanoic acid amides.[4]
Application II: Synthesis of Strobilurin-Type Fungicides
While this compound is not a direct precursor to the well-known fungicide Trifloxystrobin, its isomer, 3'-(trifluoromethyl)acetophenone, is a key intermediate.[5][6][7] The synthetic logic and reactions are highly transferable and demonstrate the utility of the trifluoromethyl acetophenone core in constructing complex fungicidal molecules. A key transformation is the conversion of the acetyl group into an α,β-unsaturated oxime ether, which is the core pharmacophore of strobilurin fungicides.
Rationale: Building the Strobilurin Core
The synthesis involves converting the ketone into an oxime, followed by O-alkylation. This strategy allows for the introduction of the characteristic methoxyacrylate moiety. The trifluoromethylphenyl group at the other end of the molecule provides the necessary lipophilicity and metabolic stability for potent fungicidal activity.[2]
General Synthetic Pathway for Strobilurin Analogs
Caption: General workflow for synthesizing a strobilurin-type fungicide analog.
Protocol 2: Synthesis of a this compound Oxime Intermediate
This protocol details the first critical step in building a strobilurin-type fungicide from the title compound.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)
-
Pyridine or Sodium Acetate (as base)
-
Ethanol or Methanol (as solvent)
-
Water
Procedure:
-
To a solution of this compound in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue, which should precipitate the oxime product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the this compound oxime. The product typically forms as a mixture of E/Z isomers.
This oxime intermediate is now activated for the subsequent O-alkylation step to complete the synthesis of the final fungicidal molecule.
Summary of Key Data
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 208173-24-4 | [1][8] |
| Molecular Formula | C₉H₆F₄O | [1][8] |
| Molecular Weight | 206.14 g/mol | [1][8] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | ≥ 97% (GC) | [1] |
Conclusion
This compound is a cornerstone intermediate for modern agrochemical synthesis. Its strategically placed fluorine substituents provide a powerful tool for medicinal chemists to enhance the efficacy, stability, and delivery of active ingredients. The protocols and workflows detailed herein demonstrate its versatility in constructing both herbicidal and fungicidal scaffolds through reliable and well-understood chemical transformations like the Baeyer-Villiger oxidation and oxime formation. As the demand for more effective and environmentally benign crop protection solutions grows, the importance of such precisely engineered fluorinated building blocks will undoubtedly continue to increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 5. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 8. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Fluorinated Ketones in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4] These modifications can profoundly enhance a molecule's pharmacological profile by modulating lipophilicity, metabolic stability, binding affinity, and membrane permeability.[2][3][4] 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4) is a high-value aromatic ketone that serves as a critical building block for a diverse range of pharmaceutical and agrochemical agents.[1][5] Its synthesis via Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a reliable pathway to this essential intermediate.[6]
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis of this compound. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step protocol, and detail the necessary characterization and safety procedures to ensure a successful and reproducible outcome.
Reaction Mechanism: Directing Effects in Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[7][8][9] The reaction proceeds through the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[10][11]
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the acylating agent, typically an acyl chloride (like acetyl chloride), and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][11] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7][10][12] This acylium ion is the potent electrophile that drives the substitution.
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic substrate, 1-fluoro-3-(trifluoromethyl)benzene, acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[10] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][10]
The regioselectivity of this attack is governed by the directing effects of the substituents already present on the ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. The acylation occurs predominantly at the 4-position (para to the fluorine and meta to the trifluoromethyl group), as this position is the most activated and sterically accessible site.
Step 3: Restoration of Aromaticity and Product Formation A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sigma complex.[6][9] This restores the ring's aromaticity and yields the ketone product.[12]
Step 4: Product-Catalyst Complexation and Hydrolysis The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This prevents further acylation (polysubstitution), a significant advantage over Friedel-Crafts alkylation.[10][11] Consequently, a stoichiometric amount of the Lewis acid is required.[9] This complex is then hydrolyzed during an aqueous workup, typically with acid, to liberate the final this compound product and regenerate the catalyst in a hydrated form.[9][12]
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Workflow of the Friedel-Crafts acylation mechanism.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound.
Safety Precautions:
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and avoid contact with skin and moisture.[13][14]
-
Acetyl chloride (CH₃COCl): Corrosive, flammable, and a lachrymator (causes tears). Reacts with water. Must be handled in a well-ventilated fume hood.[14]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. All operations should be conducted within a fume hood.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Equivalents |
| Aluminum Chloride (anhydrous) | 133.34 | 0.055 | 1.1 |
| 1-Fluoro-3-(trifluoromethyl)benzene | 164.10 | 0.050 | 1.0 |
| Acetyl Chloride | 78.50 | 0.052 | 1.05 |
| Dichloromethane (anhydrous) | - | - | - |
| Concentrated Hydrochloric Acid (HCl) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | - |
| Brine (saturated NaCl soln.) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[14]
-
Equip the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser (with drying tube), and a dropping funnel.
-
In a fume hood, carefully charge the flask with anhydrous aluminum chloride (1.1 equiv).
-
Add 75 mL of anhydrous dichloromethane to the flask.
-
-
Reagent Addition:
-
Cool the stirred suspension of AlCl₃ in an ice-water bath to 0-5 °C.
-
Add acetyl chloride (1.05 equiv) to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over 20-30 minutes. The reaction is exothermic.[13] Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0-5 °C.
-
Add 1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature below 10 °C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
-
Workup and Isolation:
-
Prepare a beaker containing 100 g of crushed ice and 25 mL of concentrated hydrochloric acid.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform slowly in an efficient fume hood. Carefully and slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[14]
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[14]
-
Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally 50 mL of brine.[14]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[14]
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a liquid or low-melting solid.
-
Product Characterization
Verifying the structure and purity of the synthesized compound is a critical final step.
| Technique | Expected Results for this compound |
| ¹H NMR | δ (ppm) in CDCl₃: - ~8.2 (d, 1H, Ar-H ortho to C=O)- ~8.1 (dd, 1H, Ar-H ortho to C=O and F)- ~7.4 (t, 1H, Ar-H para to C=O)- ~2.6 (s, 3H, -COCH₃) |
| ¹⁹F NMR | δ (ppm) in CDCl₃: - One signal for the Ar-F group.- One signal for the -CF₃ group. |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~195 (C=O)- ~163 (d, C-F)- ~135-115 (aromatic carbons, including a quartet for the carbon attached to CF₃)- ~123 (q, -CF₃)- ~27 (-COCH₃) |
| IR (Infrared) | ν (cm⁻¹): - ~1690 (strong, C=O stretch)- ~1600, ~1480 (C=C aromatic stretch)- ~1300-1100 (strong, C-F stretches for both Ar-F and CF₃) |
| MS (Mass Spec) | m/z: - Expected molecular ion peak [M]⁺ at 206.04. |
Conclusion
The Friedel-Crafts acylation remains a highly reliable and effective method for the synthesis of aryl ketones like this compound. By understanding the reaction mechanism, particularly the directing effects of the ring substituents, and adhering to a carefully controlled protocol with stringent safety measures, researchers can consistently produce this valuable intermediate. The successful synthesis and purification of this compound open the door to further derivatization and its ultimate application in the development of novel pharmaceuticals and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 12. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction: The Significance of Chiral 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
The reduction of 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a critical transformation in synthetic organic chemistry, yielding the corresponding chiral alcohol, 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol. This product is not merely a simple secondary alcohol; it is a high-value chiral building block and a key intermediate in the synthesis of various pharmacologically active molecules.[1] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
The primary challenge and area of interest in this reduction lie in controlling the stereochemistry at the newly formed secondary alcohol. The stereoelectronic properties of fluoroalkyl ketones make achieving high enantioselectivity a non-trivial pursuit, necessitating sophisticated catalytic systems.[2][3] This guide provides detailed protocols and the underlying scientific rationale for several effective reduction methodologies, ranging from highly enantioselective catalytic systems to robust biocatalytic methods and a standard achiral procedure for baseline synthesis.
Method 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) stands out as a powerful and practical method for the enantioselective reduction of ketones. It circumvents the need for high-pressure gaseous hydrogen by using stable, liquid hydrogen donors, making the procedure more accessible for standard laboratory setups.[4][5] Ruthenium complexes featuring chiral diamine ligands have proven exceptionally effective for the reduction of fluoroalkyl ketones, delivering high yields and excellent enantiomeric excess (ee).[2][6]
Scientific Principle & Causality
The efficacy of this method hinges on the in situ formation of a chiral ruthenium hydride species. A catalyst precursor, such as [RuCl2(p-cymene)]2, reacts with a chiral N-sulfonated diamine ligand (e.g., (S,S)-TsDPEN) to create a coordinatively unsaturated 16-electron complex.[4] This complex then reacts with a hydrogen donor, typically a formic acid/triethylamine (HCOOH/NEt3) azeotrope, to generate the active 18-electron ruthenium hydride catalyst.
The chirality of the ligand creates a well-defined steric and electronic environment around the metal center. The ketone substrate coordinates to the ruthenium in a spatially constrained manner, forcing the hydride to be delivered to one specific face of the carbonyl group. This directed transfer results in the preferential formation of one enantiomer of the alcohol. The choice of the η6-arene ligand on the ruthenium (e.g., p-cymene, mesitylene) can further tune the catalyst's activity and selectivity by modifying the steric bulk and electronic properties of the catalytic pocket.[2][6]
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol: ATH for (S)-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N2 or Ar), combine [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 mmol, 2.2 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.0 mL).
-
Heat the resulting mixture at 80°C for 20 minutes. The solution should turn a deep red/violet color, indicating the formation of the catalyst precursor.
-
Cool the solution to room temperature.
-
Reduction: In a separate flask, dissolve this compound (1.0 mmol, 206 mg) in DMF (1.0 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Add a freshly prepared mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents of formic acid) to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is often complete within 2-4 hours.[6]
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO3 solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
Data Summary: ATH of Fluoroalkyl Ketones
| Catalyst Precursor | Chiral Ligand | H-Donor | Solvent | S/C Ratio | Yield (%) | ee (%) | Ref |
| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | HCOOH:NEt3 | DMF | 200 | >95 | >97 (S) | [2][6] |
| [RuCl2(mesitylene)]2 | (S,S)-TsDPEN | HCOOH:NEt3 | DMF | 200 | >95 | ~95 (S) | [2][6] |
| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | HCOOH:NEt3 | DMF | 200 | >95 | >97 (R) | [2][6] |
Note: Data represents typical results for trifluoromethyl ketones under these conditions.
Method 2: Asymmetric Borane Reduction (Corey-Bakshi-Shibata - CBS)
The CBS reduction is a highly reliable and well-established method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst to activate and direct a borane reagent.[7][8]
Scientific Principle & Causality
The catalytic cycle begins with the coordination of the borane source (e.g., Borane-Dimethyl Sulfide, BMS) to the nitrogen atom of the chiral oxazaborolidine catalyst. Simultaneously, the ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This forms a rigid, six-membered chair-like transition state. The stereochemistry of the catalyst (derived from a chiral amino alcohol like (S)-diphenylprolinol) dictates how the ketone must orient itself to minimize steric hindrance between its larger substituent (the aryl group) and the catalyst's bulky group. This precise orientation ensures that the hydride from the coordinated borane is delivered exclusively to one face of the carbonyl, leading to high enantioselectivity.[7]
Catalytic Cycle: CBS Reduction
Caption: Simplified catalytic cycle for the CBS reduction.
Detailed Protocol: CBS Reduction for (S)-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Catalyst Formation: Cool the solution to 0°C and add 1.0 M Borane-THF solution (0.1 mL, 0.1 mmol) dropwise. Stir for 15 minutes at 0°C to generate the catalyst in situ.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol, 206 mg) in anhydrous THF (5 mL). Add this solution dropwise to the cold catalyst solution over 10 minutes.
-
Reduction: To the dropping funnel, add 1.0 M Borane-Dimethyl Sulfide complex (BMS) (0.6 mL, 0.6 mmol). Add the BMS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C. Vigorous hydrogen evolution will be observed.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine, dry over MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Method 3: Biocatalytic Reduction
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods.[9] Whole microbial cells or isolated ketoreductase enzymes can reduce ketones with near-perfect enantioselectivity (>99% ee) under mild aqueous conditions.[10][11][12]
Scientific Principle & Causality
The reduction is catalyzed by oxidoreductase enzymes within the microbial cells (e.g., Candida tropicalis, Saccharomyces cerevisiae).[10][13] These enzymes possess a highly specific, chiral active site that binds the ketone substrate in a precise orientation. A hydride is then transferred from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to the carbonyl carbon. The cell's metabolism continuously regenerates the consumed NADPH using a sacrificial co-substrate, such as glucose or maltose, to drive the reaction forward. The inherent chirality of the enzyme's active site is responsible for the observed high enantioselectivity.
Experimental Workflow: Biocatalytic Reduction
Caption: General workflow for whole-cell biocatalytic reduction.
Detailed Protocol: Reduction using Candida tropicalis
Note: This protocol requires microbiology laboratory facilities. A specific strain known for high activity towards trifluoromethyl ketones, such as Candida tropicalis 104, is recommended.[10][14]
-
Culture Growth: Prepare a suitable growth medium (e.g., YPD broth). Inoculate with a culture of Candida tropicalis and grow at 30°C with shaking until the late logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a sterile phosphate buffer (e.g., 100 mM, pH 7.0).
-
Bioreduction: Resuspend the wet cell mass in the same phosphate buffer to a final concentration of ~50 g/L.
-
Add a co-substrate for cofactor regeneration, such as glucose or maltose (e.g., to a final concentration of 50 g/L).[10]
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the cell suspension (e.g., to a final concentration of 10-50 mM).
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitoring and Work-up: Monitor the conversion by taking aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the aqueous supernatant continuously or batch-wise with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the product as described previously.
Method 4: Standard Achiral Reduction with Sodium Borohydride
For applications where a racemic mixture of the alcohol is sufficient, or to produce an analytical standard, a simple reduction with sodium borohydride (NaBH4) is the most straightforward method.
Scientific Principle
Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones.[15] The borohydride anion (BH4-) acts as a source of nucleophilic hydride (H-), which attacks the electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like methanol or ethanol, which participates in the mechanism by protonating the initially formed alkoxide intermediate.[16] The reaction is not stereoselective, and the hydride attacks both faces of the planar carbonyl group at equal rates, resulting in a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture).
Reaction Scheme: NaBH4 Reduction
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 10. researchgate.net [researchgate.net]
- 11. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol|RUO [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 15. The reduction of substituted acetophenones by sodium borohydride (1966) | K. Bowden | 39 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Acetyl-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Synthesis
5-Acetyl-2-fluorobenzotrifluoride, also known as 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-one (CAS No: 208173-24-4), is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group (-CF3) and a fluorine atom on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. The acetyl group serves as a key functional handle, allowing for a diverse range of chemical transformations to construct more complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties of 5-Acetyl-2-fluorobenzotrifluoride and detailed protocols for its application in several cornerstone synthetic reactions. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific research and development needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory.
| Property | Value | Source |
| CAS Number | 208173-24-4 | [1] |
| Molecular Formula | C₉H₆F₄O | [2] |
| Molecular Weight | 206.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 138-140 °C | [3] |
| Density | N/A | |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and dichloromethane. | [3] |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 5-Acetyl-2-fluorobenzotrifluoride.
Hazard Identification:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid breathing vapors or mists.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary.[2]
Experimental Protocols
The acetyl moiety of 5-Acetyl-2-fluorobenzotrifluoride is a versatile functional group that can participate in a wide array of chemical transformations. Below are detailed protocols for three fundamental reactions: the Horner-Wadsworth-Emmons reaction, asymmetric reduction, and reductive amination. These protocols are based on established methodologies for similar ketones and are adaptable to this specific substrate.
Protocol 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[5][6] This reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction, often leading to higher yields and easier purification.[6]
Reaction Scheme:
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Materials:
-
5-Acetyl-2-fluorobenzotrifluoride
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Step-by-Step Protocol:
-
Preparation of the Phosphonate Anion: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF to the flask to create a slurry. d. Cool the flask to 0 °C using an ice bath. e. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry via syringe. f. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
Reaction with 5-Acetyl-2-fluorobenzotrifluoride: a. Cool the solution of the phosphonate anion back to 0 °C. b. Slowly add a solution of 5-Acetyl-2-fluorobenzotrifluoride (1.0 equivalent) in anhydrous THF to the reaction mixture via syringe. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired (E)-alkene.
Protocol 2: Asymmetric Reduction to Chiral Alcohols
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched secondary alcohols, which are valuable chiral building blocks.[7][8] Biocatalytic methods, employing whole-cell systems or isolated enzymes, often provide high enantioselectivity under mild reaction conditions.[7]
Reaction Scheme:
Caption: Asymmetric reduction of a ketone to a chiral alcohol.
Materials:
-
5-Acetyl-2-fluorobenzotrifluoride
-
Recombinant E. coli cells expressing a suitable carbonyl reductase[7]
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)
-
Surfactant (e.g., Tween-20) (optional, to improve substrate solubility)[7]
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether (MTBE))
-
Shaking incubator
-
Centrifuge
-
Analytical equipment for determining yield and enantiomeric excess (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase).
Step-by-Step Protocol:
-
Preparation of the Biocatalyst: a. Culture the recombinant E. coli cells expressing the desired carbonyl reductase according to standard microbiological protocols. b. Harvest the cells by centrifugation and wash with buffer solution. The resulting cell paste can be used directly or after lyophilization.
-
Bioreduction Reaction: a. In a reaction vessel, prepare a solution of the buffer. b. Add the co-substrate for cofactor regeneration (e.g., glucose). c. If substrate solubility is an issue, add a surfactant like Tween-20 (e.g., 0.6% w/v).[7] d. Add the harvested E. coli cells to the reaction mixture. e. Dissolve 5-Acetyl-2-fluorobenzotrifluoride in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and add it to the reaction mixture. The final substrate concentration should be optimized (e.g., starting at 10-50 mM). f. Incubate the reaction mixture in a shaking incubator at an optimal temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 12-24 hours.[7]
-
Monitoring and Work-up: a. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC. b. Once the reaction is complete, centrifuge the mixture to pellet the cells. c. Extract the supernatant with an organic solvent (e.g., ethyl acetate) (3x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: a. Determine the conversion and enantiomeric excess of the resulting chiral alcohol using a chiral GC or HPLC method. b. If necessary, purify the product by flash column chromatography.
Protocol 3: Reductive Amination for the Synthesis of Amines
Reductive amination is a highly efficient method for the formation of C-N bonds, converting carbonyl compounds into amines. The one-pot procedure, involving the in-situ formation and reduction of an imine or enamine intermediate, is widely used in drug discovery and development.
Reaction Scheme:
Caption: Reductive amination of a ketone.
Materials:
-
5-Acetyl-2-fluorobenzotrifluoride
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: a. To a round-bottom flask, add 5-Acetyl-2-fluorobenzotrifluoride (1.0 equivalent) and the desired amine (1.0-1.2 equivalents). b. Dissolve the starting materials in an appropriate solvent such as DCM or DCE. c. If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. d. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: a. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. b. Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: a. Quench the reaction by the addition of saturated aqueous NaHCO₃ solution. b. Stir the mixture vigorously until gas evolution ceases. c. Separate the organic layer and extract the aqueous layer with DCM (2x). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Conclusion
5-Acetyl-2-fluorobenzotrifluoride is a valuable synthetic intermediate with broad potential in the development of novel molecules. The acetyl group provides a versatile handle for a range of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols detailed in this guide for the Horner-Wadsworth-Emmons reaction, asymmetric reduction, and reductive amination serve as a robust starting point for researchers. By understanding the principles behind these methodologies, scientists can effectively utilize this fluorinated ketone to advance their synthetic objectives in drug discovery and materials science.
References
- 1. 208173-24-4|1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this versatile fluorinated intermediate.[1] The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable building block, but also present specific challenges in achieving high purity.[1] This guide follows a question-and-answer format to directly address practical laboratory concerns.
Safety First: Handling this compound
Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS).
Q: What are the primary hazards associated with this compound?
A: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]
Q: What are the immediate first-aid measures in case of exposure?
A:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[2][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[2]
Initial Assessment & General Considerations
A successful purification begins with understanding your crude material.
Q: My crude product is a colorless liquid, but some datasheets describe it as a solid. Why the discrepancy?
A: This is an excellent observation. The reported melting point of the pure compound is in the range of 30-33 °C.[6] This means it is a low-melting solid that can exist as a liquid at or slightly above standard room temperature, especially if minor impurities are present which can cause melting point depression. For purification purposes, treating it as either a low-melting solid or a high-boiling liquid is appropriate depending on the chosen method.
Q: What is the first step I should take before attempting a large-scale purification?
A: Always perform a small-scale analytical assessment. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. This initial analysis will reveal the number of components, the relative polarity of impurities, and help you decide on the most effective purification strategy, as outlined in the workflow diagram below.
Workflow: Selecting a Purification Method
This decision tree illustrates a logical approach to selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide & FAQs
Flash Column Chromatography
This is often the most versatile method for purifying this compound, especially for removing similarly functionalized impurities.
Q: What is a good starting solvent system (eluent) for TLC analysis and column chromatography?
A: A standard and effective eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Start your TLC analysis with a 10% ethyl acetate in hexanes (v/v) mixture. The polarity can then be adjusted to achieve an Rf value of 0.25-0.35 for the desired product, which generally provides optimal separation on a column.
Q: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A: Streaking often indicates overloading the TLC plate or that the compound is acidic or basic and interacting strongly with the silica gel. Since this compound is neutral, overloading is the most likely cause. Try spotting a much more dilute solution onto the plate. If streaking persists, adding a very small amount (e.g., 0.1%) of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape, though it is less common for neutral compounds.
Q: I ran a column, but my fractions are still impure. What went wrong?
A: This usually stems from one of two issues: poor separation or poor technique.
-
Poor Separation (Rf values too close): If your desired compound and a major impurity have very close Rf values on TLC, a standard column may not be sufficient. Consider using a longer column, a finer mesh silica gel, or trying a different solvent system (e.g., dichloromethane/hexanes) to alter the selectivity.
-
Poor Technique: Overloading the column with too much crude material is a common mistake. A general rule is to load 1-5% of the silica gel's weight. Ensure the column is packed uniformly and that the sample is loaded in a very concentrated band at the top of the column.
Recrystallization
Given the compound's low melting point, recrystallization can be challenging but is excellent for removing small amounts of impurities if a suitable solvent is found.
Q: My compound "oiled out" during cooling instead of forming crystals. How do I proceed?
A: "Oiling out" is common for low-melting-point solids. It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. Here are several solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves, then add slightly more hot solvent to lower the saturation point.
-
Cool Slowly: Allow the flask to cool very slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can initiate crystallization. Alternatively, add a tiny crystal of pure product (a seed crystal).
-
Change Solvents: The solvent system may be inappropriate. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Experiment with solvent pairs like ethanol/water or toluene/hexanes on a small scale.
Vacuum Distillation
This method is highly effective for separating the liquid product from non-volatile or solid impurities.
Q: What pressure and temperature should I use for vacuum distillation?
A: The literature reports a boiling point of 79-80 °C at 8 mmHg.[6] This is a good starting point. If your vacuum pump achieves a lower pressure, the boiling point will decrease accordingly. It is crucial to use a well-controlled heating mantle and monitor the vapor temperature with a thermometer to collect the correct fraction.
Q: My distillation is very slow, or nothing is coming over. What should I check?
A:
-
Check for Leaks: Ensure all glass joints are properly sealed and greased. Air leaks are the most common cause of a poor vacuum.
-
Check the Pump: Verify your vacuum pump is functioning correctly and the oil (if applicable) is clean.
-
Check the Cold Trap: A poorly chilled cold trap (e.g., old dry ice) can allow volatile substances to enter the pump, reducing its efficiency.
-
Increase Temperature: If the vacuum is good, you may need to slowly and carefully increase the heating mantle temperature. Ensure the apparatus is properly insulated to prevent heat loss.
Protocols & Data
Physical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₄O | [1][3] |
| Molecular Weight | 206.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | 30 - 33 °C | [6] |
| Boiling Point | 79 - 80 °C @ 8 mmHg | [6] |
| Purity (Typical) | ≥ 97% | [1] |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample of ~1 gram with impurities of different polarity.
Materials:
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel (230-400 mesh)
-
Eluent: 10% Ethyl Acetate in Hexanes (pre-mixed, degassed)
-
Crude this compound
-
Sand, cotton or glass wool
-
Collection tubes/flasks
Methodology:
-
Column Packing: a. Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the eluent (~50-100 g of silica for 1 g of crude material). c. Clamp the column vertically. With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage. d. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed. Do not let the column run dry. e. Add a thin protective layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the ~1 g of crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble materials ("dry loading"), dissolve the crude product in a solvent, add a few grams of silica gel, and evaporate the solvent under reduced pressure. c. Carefully apply the concentrated sample solution (or the dry-loaded silica) to the top of the column. d. Drain the solvent just until the sample is absorbed into the top layer of sand/silica. e. Carefully add a small amount of fresh eluent to wash the sides of the column and drain again to the top of the bed.
-
Elution and Fraction Collection: a. Fill the column carefully with the eluent. b. Using gentle air pressure ("flash") or gravity, begin to push the eluent through the column. c. Collect fractions of a consistent size (e.g., 10-20 mL) in numbered test tubes or flasks. d. Monitor the separation by spotting alternate fractions on a TLC plate.
-
Analysis and Pooling: a. Develop the TLC plate(s) in the eluent and visualize under a UV lamp. b. Identify the fractions containing the pure product (single spot at the correct Rf). c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the purified product. e. Place the flask under high vacuum to remove any residual solvent.
References
Technical Support Center: Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the dedicated technical support guide for the synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). This valuable ketone intermediate is a critical building block in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the agrochemical and materials science sectors.[1] Its unique fluorinated structure enhances reactivity, stability, and lipophilicity in target molecules.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you overcome common synthetic challenges and improve the yield and purity of your final product.
Overview of Primary Synthetic Strategies
Two principal routes dominate the synthesis of this compound: the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene and the acylation of a Grignard reagent derived from 1-bromo-4-fluoro-3-(trifluoromethyl)benzene. Each pathway presents distinct advantages and challenges.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during synthesis.
Issue 1: Low Yield and Isomeric Impurities in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene with acetyl chloride and AlCl₃ results in a low yield of the desired product and a mixture of isomers. How can I improve this?
A: This is a common challenge stemming from the electronic properties of your substrate. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and deactivating, while the fluorine (-F) atom is a deactivating ortho-, para-director.[2] This electronic conflict can lead to low reactivity and poor regioselectivity.
-
Causality: The -CF₃ group at the 3-position deactivates the entire aromatic ring towards electrophilic aromatic substitution, making the reaction sluggish.[2] While fluorine directs incoming electrophiles to the ortho and para positions, the desired product requires acylation at the position para to the fluorine and meta to the trifluoromethyl group. Steric hindrance can also disfavor acylation at the position adjacent to the fluorine.[2]
-
Solutions & Optimization:
-
Catalyst Stoichiometry: Ensure at least one equivalent of the Lewis acid (e.g., AlCl₃) is used, as it will complex with the product ketone, preventing it from deactivating the catalyst. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent to minimize the formation of side products. After the addition, allowing the reaction to slowly warm to room temperature may be necessary to drive it to completion.
-
Order of Addition: Add the acetyl chloride/AlCl₃ complex slowly to the solution of 1-fluoro-2-(trifluoromethyl)benzene. This maintains a low concentration of the electrophile, reducing the chance of di-acylation, though this is less likely with a deactivated ring.[2]
-
Alternative Catalysts: While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or solid acid catalysts might offer different selectivity profiles.
-
Issue 2: Challenges with Grignard Reagent Formation & Safety
Q: I am struggling to initiate the formation of the Grignard reagent from 1-bromo-4-fluoro-3-(trifluoromethyl)benzene. I am also concerned about safety. What are the best practices?
A: Formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be difficult to initiate and carries specific safety risks.[3][4] Exothermic side reactions can occur, and there are reports of detonations upon loss of solvent or overheating.[3][4]
-
Causality: A passivating oxide layer on the magnesium turnings is the most common cause of initiation failure. Additionally, the electron-withdrawing nature of the -CF₃ group can influence the stability of the resulting Grignard reagent.
-
Solutions & Optimization:
-
Magnesium Activation: Use fresh, high-quality magnesium turnings. If initiation is slow, crush the turnings under an inert atmosphere (in a dry flask) to expose fresh surfaces. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically THF) is anhydrous. Any moisture will quench the Grignard reagent as it forms.
-
Temperature Management: Initiation may require gentle warming, but once the reaction starts, it can be highly exothermic. Be prepared to cool the reaction vessel with an ice bath to maintain a gentle reflux. Crucially, do not allow the reaction to lose solvent , as this can lead to a dangerous runaway reaction.[4]
-
Alternative Methods: For a safer and more reliable procedure, consider an alternative to magnesium metal, such as a halogen-magnesium exchange using a reagent like isopropylmagnesium chloride, which can often be performed at lower temperatures and avoids the hazards of initiation.[3][5]
-
Issue 3: Low Ketone Yield and Byproduct Formation in Grignard Acylation
Q: My acylation of (4-fluoro-3-(trifluoromethyl)phenyl)magnesium bromide gives a low yield of the ketone and a significant amount of a tertiary alcohol byproduct. How can I prevent this?
A: This is a classic problem in Grignard reactions with acylating agents. The initially formed ketone is also electrophilic and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. Furthermore, the choice of acylating agent is critical for maximizing yield and simplifying the process.
-
Causality & Troubleshooting Flow: The key is to prevent the ketone product from reacting further. This can be achieved by controlling stoichiometry and the reaction environment. Using a less reactive acylating agent or modifying the addition procedure is highly effective.
Caption: Decision workflow for optimizing Grignard acylation.
-
Comparative Data: A study has shown that using acetic anhydride as the electrophile surpasses acetyl chloride in both yield and selectivity, while also being more tolerant of higher reaction temperatures and eliminating the need for a copper catalyst.[6]
| Parameter | Acylation with Acetyl Chloride (AcCl) | Acylation with Acetic Anhydride (Ac₂O) |
| Catalyst | Typically requires Cu(I) salt (e.g., CuCl) | None required |
| Temperature | Strict control needed (-10 to -5 °C)[6] | More tolerant, can be run at 0 °C or higher |
| Addition Mode | Reverse addition is critical | Reverse addition is critical[3] |
| Side Products | Higher potential for tertiary alcohol formation | Lower potential for side products[6] |
| Typical Yield | Moderate to Good | Good to Excellent [6] |
Frequently Asked Questions (FAQs)
Q1: For a large-scale synthesis, is the Friedel-Crafts or the Grignard route generally preferred? A: The Grignard route, particularly using acetic anhydride, is often preferred for larger-scale production.[6] It tends to be more regioselective, avoiding the isomeric purity issues of the Friedel-Crafts reaction on this specific substrate. While the Grignard formation requires careful control, the subsequent acylation is high-yielding and avoids the use of corrosive Lewis acids and chlorinated solvents often used in Friedel-Crafts reactions.
Q2: Why is reverse addition (adding Grignard to the acylating agent) so important? A: Reverse addition ensures that the Grignard reagent is always the limiting reagent in the reaction mixture. As soon as a molecule of the desired ketone is formed, it is in a large excess of the unreacted, highly electrophilic acylating agent (acetyl chloride or acetic anhydride). The Grignard reagent is therefore statistically much more likely to react with the abundant acylating agent than with the small amount of ketone product, which effectively prevents the formation of the tertiary alcohol byproduct.[3]
Q3: Can I purify the final product by distillation? A: Yes, this compound is a liquid at room temperature and can be purified by vacuum distillation.[1] For removing close-boiling isomers from a Friedel-Crafts reaction, fractional distillation or preparative chromatography may be necessary.
Validated High-Yield Experimental Protocol: Grignard Route
This protocol is adapted from validated procedures emphasizing yield, safety, and operational simplicity.[3][6]
Step 1: Preparation of (4-Fluoro-3-(trifluoromethyl)phenyl)magnesium Bromide
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Charge Reagents: To the flask, add magnesium turnings (1.1 equivalents). In the dropping funnel, place a solution of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by gentle bubbling and heat), add a single crystal of iodine and warm the flask gently with a heat gun until initiation occurs.
-
Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice-water bath as needed to moderate the reaction.
-
Completion: After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
Step 2: Acylation with Acetic Anhydride
-
Setup: In a separate, dry, nitrogen-flushed flask equipped with a mechanical stirrer and a dropping funnel, add acetic anhydride (1.5 - 2.0 equivalents) dissolved in anhydrous THF. Cool this solution to 0 °C using an ice-salt bath.
-
Reverse Addition: Transfer the freshly prepared Grignard reagent from Step 1 into the dropping funnel via cannula. Add the Grignard solution dropwise to the cold, rapidly stirring acetic anhydride solution. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to afford this compound as a clear liquid.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 6. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Answering the call for in-depth, practical guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of synthesizing 4'-Fluoro-3'-(trifluoromethyl)acetophenone. As a critical building block in medicinal chemistry and agrochemicals, mastering its synthesis is key to advancing research and development.[1] This guide, structured in a direct question-and-answer format, moves beyond simple protocols to explain the causality behind experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for synthesizing this ketone. The most common industrial and laboratory approaches include:
-
Friedel-Crafts Acylation: This is a direct approach involving the acylation of 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2]
-
Grignard Reaction: This route typically involves preparing a Grignard reagent from a suitable halogenated precursor, such as 4-bromo-2-fluorobenzotrifluoride, which is then reacted with an acetylating agent like acetic anhydride or acetyl chloride.[3]
-
Diazotization-Coupling-Hydrolysis: This multi-step sequence starts with an aniline derivative, such as 4-fluoro-3-(trifluoromethyl)aniline. The aniline is converted to a diazonium salt, which then undergoes a coupling reaction, followed by hydrolysis to yield the final ketone.[4][5][6]
-
Palladium-Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura reaction can be employed, coupling an appropriate arylboronic acid with an acetyl-containing partner, or vice-versa, using a palladium catalyst.[7][8]
Q2: Which synthesis route is generally preferred for scalability and industrial production?
For industrial-scale production, the choice of route involves a trade-off between raw material cost, process safety, yield, and waste generation.
-
Friedel-Crafts Acylation: While seemingly direct, this route can be challenging due to the strong deactivating nature of the trifluoromethyl group, often requiring harsh conditions and stoichiometric amounts of Lewis acids, which generates significant waste.[9]
-
Grignard Reaction: This method is often favored industrially. However, the formation of the Grignard reagent from the electron-poor 4-halo-2-fluorobenzotrifluoride can be difficult to initiate and control, posing safety risks on a large scale.[3] Innovations using alternative Grignard reagents like isopropylmagnesium chloride for halogen-metal exchange can mitigate some of these risks.[3]
-
Diazotization Route: This classical method is well-established but involves multiple steps and the handling of potentially unstable diazonium intermediates.[4][5] The overall yield and effluent generated can be drawbacks for large-scale manufacturing.[10]
Ultimately, processes based on Grignard reactions are common, but require stringent process control.
Q3: How can I effectively monitor the reaction's progress?
Effective reaction monitoring is crucial for optimizing yield and minimizing side products. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) and visualize with a UV lamp.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. It is highly effective for tracking volatile compounds and assessing purity.[4]
-
High-Performance Liquid Chromatography (HPLC): An excellent alternative to GC, especially for less volatile compounds or complex reaction mixtures.
-
¹H NMR Spectroscopy: Taking small aliquots from the reaction mixture (after a mini-quench and workup) and analyzing by ¹H NMR can provide a clear picture of the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems you may encounter during synthesis, with a focus on the most common synthetic routes.
Friedel-Crafts Acylation Route
The primary challenge in this route is the electrophilic aromatic substitution on a highly deactivated ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Their combined influence dictates the regioselectivity.
Q4: My Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene is giving a very low yield. Why is this happening and how can I improve it?
A low yield is the most common issue with this reaction. Several factors are at play:
-
Cause 1: Ring Deactivation: The primary reason is the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which deactivates the aromatic ring towards electrophilic attack.[11] The fluorine atom is also deactivating via induction, though it directs ortho/para via resonance.
-
Solution 1: Catalyst and Conditions:
-
Use a Stoichiometric Amount of a Strong Lewis Acid: Catalytic amounts of Lewis acids are often insufficient. At least one equivalent of a strong Lewis acid like aluminum chloride (AlCl₃) is typically required, as it complexes with the product ketone, preventing it from deactivating the catalyst.[2]
-
Increase Reaction Temperature: While higher temperatures can promote side reactions, they are often necessary to overcome the activation energy barrier. A carefully controlled increase in temperature (e.g., from 0 °C to room temperature or slightly higher) may be needed.
-
Alternative Catalysts: Consider more potent catalytic systems like hafnium(IV) triflate (Hf(OTf)₄) or other lanthanide triflates, which have shown efficacy in acylating deactivated arenes.[9]
-
-
Cause 2: Impure Reagents: Water is a critical inhibitor. Traces of moisture in the solvent, starting material, or acetylating agent will react with and quench the Lewis acid catalyst.
-
Solution 2: Rigorous Anhydrous Conditions:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use freshly distilled, anhydrous solvents.
-
Use a high-purity grade of AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Q5: I am observing two major product spots on my TLC/GC analysis. What is the likely isomeric byproduct?
The formation of regioisomers is a significant side reaction.
-
Cause: Acylation of 1-fluoro-2-(trifluoromethyl)benzene can occur at two primary positions, directed by the fluorine and trifluoromethyl groups.
-
Desired Product: Acylation at the C-4 position (para to the fluorine and meta to the -CF₃ group) gives This compound . This position is electronically favored as it is activated by the fluorine's resonance effect.
-
Major Byproduct: Acylation at the C-5 position (meta to the fluorine and para to the -CF₃ group) gives 2'-Fluoro-5'-(trifluoromethyl)acetophenone . This position is sterically less hindered.
-
-
Solution: Controlling Regioselectivity:
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired para-substituted isomer. Start the reaction at a low temperature (e.g., 0 °C or below) and allow it to warm slowly.
-
Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment of the transition state. Experimenting with different Lewis acids (e.g., AlCl₃ vs. FeCl₃ vs. TiCl₄) may alter the isomer ratio.
-
Diagram: Friedel-Crafts Acylation and Regioisomer Formation
Caption: Friedel-Crafts acylation pathway leading to the desired product and a major regioisomeric side product.
Grignard Reaction Route
This route avoids the challenges of electrophilic substitution on a deactivated ring but introduces issues related to the formation and reactivity of the organometallic intermediate.
Q6: I am struggling to initiate the Grignard reaction with 4-bromo-2-fluorobenzotrifluoride. What can I do?
Initiation failure is a classic Grignard problem, exacerbated here by the electron-deficient nature of the aryl halide.
-
Cause: The electron-withdrawing -CF₃ and -F groups make the aryl bromide less reactive towards magnesium metal. The magnesium surface may also be coated with a passivating layer of magnesium oxide.
-
Solutions for Initiation:
-
Activation of Magnesium: Use fresh, high-quality magnesium turnings. Crush a few turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activators: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to clean it and expose fresh metal.
-
Mechanical Activation: Vigorous stirring or sonication can help break the oxide layer and initiate the reaction.
-
"Entrainment" Method: Add a small amount of a more reactive alkyl halide (like ethyl bromide) to start the reaction. Once it is underway, the desired aryl bromide can be added.
-
Use of Rieke Magnesium: Highly activated magnesium (Rieke magnesium) can be prepared or purchased for reacting with unreactive halides, though this adds cost and complexity.
-
Q7: My Grignard reaction is producing a significant amount of a biphenyl impurity. How can I prevent this?
This side product arises from a Wurtz-type homocoupling reaction.
-
Cause: The formed Grignard reagent can react with the unreacted aryl bromide starting material to form a symmetric biphenyl compound (in this case, a difluoro-bis(trifluoromethyl)biphenyl). This is often promoted by localized high concentrations of the aryl bromide and higher temperatures.
-
Solutions to Minimize Homocoupling:
-
Slow Addition: Add the aryl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate the rate of the coupling side reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent. Ensure it is rigorously anhydrous.
-
Diagram: Troubleshooting Low Yield in Grignard Synthesis
Caption: A decision-making workflow for troubleshooting common issues leading to low yields in Grignard reactions.
Experimental Protocols & Data
Protocol: Friedel-Crafts Acylation of 1-Fluoro-2-(trifluoromethyl)benzene
Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents & Equipment:
-
1-Fluoro-2-(trifluoromethyl)benzene
-
Aluminum Chloride (AlCl₃), anhydrous
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, nitrogen inlet, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM, 2 mL per mmol of starting material) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC.
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl (approx. 2M solution) until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Table 1: Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Diazotization Route |
| Starting Material | 1-Fluoro-2-(trifluoromethyl)benzene | 4-Bromo-2-fluorobenzotrifluoride | 4-Fluoro-3-(trifluoromethyl)aniline |
| Number of Steps | 1 | 2 (Grignard formation + acylation) | 3+ (Diazotization, Coupling, Hydrolysis) |
| Key Challenge | Ring deactivation, regioisomers[11] | Grignard initiation, homocoupling[3] | Handling of unstable diazonium salts[6] |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate |
| Scalability Issues | Large waste stream (AlCl₃) | Exotherm, initiation control | Multiple steps, intermediate stability |
| Primary Side Products | Regioisomers | Biphenyl homocoupling products | Diazoamino compounds, phenols[4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 4. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated ketone in their synthetic workflows. As a key intermediate in the pharmaceutical and agrochemical industries, its purity is paramount for achieving reliable and reproducible results.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Compound Profile
Understanding the physicochemical properties of this compound is the foundation of effective purification.
| Property | Value | Source(s) |
| CAS Number | 208173-24-4 | [1][3] |
| Molecular Formula | C₉H₆F₄O | [1][3] |
| Molecular Weight | 206.14 g/mol | [1][3][4] |
| Synonym | 5-Acetyl-2-fluorobenzotrifluoride | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Density | ~1.36 g/mL | [1] |
| Refractive Index | n20/D ~1.45 | [1] |
| Commercial Purity | Typically ≥97% (by GC) | [1] |
| Storage Conditions | Store at room temperature in a closed container | [1][5] |
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark brown or yellow oil after synthesis. What causes this discoloration and how can I fix it?
A1: Discoloration is a common issue, typically arising from two sources:
-
Residual Acid Catalyst: If you've synthesized the compound via Friedel-Crafts acylation, residual Lewis acids (e.g., AlCl₃) or protic acids can promote polymerization and degradation, leading to colored by-products.[6][7]
-
High-Boiling Point Impurities: Charred material or polymeric by-products formed during the reaction can persist.
Solution Pathway:
-
Acid Neutralization: Before any other purification, perform an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine. The bicarbonate wash is critical for neutralizing and removing acidic residues.[6]
-
Decolorization (Optional): If the color persists after the workup, you can try treating the organic solution with a small amount of activated charcoal. However, be aware that charcoal can adsorb your product, leading to yield loss. Use it sparingly and filter it off thoroughly before solvent removal.
Q2: My GC analysis shows multiple peaks with retention times very close to my main product. What are they and how can I remove them?
A2: These are most likely regioisomers formed during the acylation of the aromatic ring. While the directing effects of the fluorine (-F) and trifluoromethyl (-CF₃) groups strongly favor the desired this compound, small amounts of other isomers can form. Due to their similar structures, these isomers often have very close boiling points, making them difficult to separate by distillation.[8]
Solution:
-
High-Resolution Flash Column Chromatography is the most effective method for separating closely related isomers.[9][10] The differential interaction of the isomers with the stationary phase allows for their separation. You will need to carefully optimize the mobile phase to maximize the difference in retention factors (ΔRf). See the detailed protocol in Part 3.
Q3: My ¹H NMR spectrum looks clean, but the final yield is very low after column chromatography. What could have gone wrong?
A3: Low recovery from column chromatography is a frequent problem that can often be traced back to the setup and solvent selection.
-
Incorrect Solvent Polarity: Your compound, being a ketone, is moderately polar.[10] If your eluent is not polar enough (e.g., 100% hexanes), your product will adsorb too strongly to the silica gel and will not elute. Conversely, if the eluent is too polar (e.g., high percentages of methanol), the product may elute too quickly along with impurities.[11]
-
Column Overloading: There is a limit to how much crude material a given amount of silica gel can effectively separate. A general rule of thumb is to use a silica gel weight that is 20 to 50 times the sample weight.[10] Exceeding this can lead to broad bands and poor separation.
-
Improper Column Packing: Air bubbles or channels in the silica gel bed lead to uneven solvent flow and a significant loss of separation efficiency, causing your product to co-elute with impurities or spread across many fractions.[10]
Solution:
-
Always perform preliminary Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4.[9]
-
Ensure you are using an appropriate sample-to-adsorbent ratio.
-
Pack your column carefully using either the "wet" or "dry" packing method to create a homogeneous, bubble-free bed.[11]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
Q1: What is the single most important first step when purifying the crude product from a Friedel-Crafts synthesis?
A1: An Aqueous Workup . Before concentrating the crude reaction mixture, it is essential to quench the reaction and remove the Lewis acid catalyst. This is typically done by carefully pouring the reaction mixture into a beaker of ice and concentrated HCl, followed by extraction with an organic solvent.[6] Subsequent washes with water, sodium bicarbonate solution, and brine will remove acidic and water-soluble impurities, simplifying the subsequent purification steps.
Q2: Which purification method is best for achieving the highest purity (>99.5%) for analytical standards or GMP applications?
A2: For achieving exceptionally high purity, a multi-step approach is often necessary.
-
Vacuum Distillation: This is an excellent method for bulk purification and removing non-volatile residues or impurities with significantly different boiling points.
-
Flash Column Chromatography: This is the superior technique for removing structurally similar impurities like regioisomers.[11] For the highest purity, performing a bulk distillation followed by flash chromatography on the distilled material is the recommended workflow.
Q3: How do I properly determine the solvent system for flash column chromatography?
A3: Use Thin Layer Chromatography (TLC).
-
Spotting: Dissolve a tiny amount of your crude material in a solvent and spot it on a TLC plate (silica gel).
-
Developing: Place the plate in a sealed chamber containing a small amount of a test eluent system. Start with a low-polarity mixture, such as 5% ethyl acetate in hexanes.[12]
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of your polar to non-polar solvent until the spot corresponding to your product has an Rf value of ~0.3-0.4.[9] This Rf provides the best balance of movement and interaction with the silica for effective separation on a column.
Q4: How should I store the purified this compound?
A4: The compound is generally stable at normal handling and storage conditions.[5] It should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][3] No special precautions like refrigeration or inert atmosphere are typically required for routine laboratory storage.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common purification procedures.
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove acidic residues and water-soluble impurities from a crude reaction mixture after a Friedel-Crafts synthesis.
-
Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
1x Saturated aqueous NaHCO₃ solution (Caution: CO₂ evolution may occur).
-
1x Water.
-
1x Saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol describes the purification of the compound using silica gel chromatography.
-
Eluent Selection: Using TLC, determine an optimal mobile phase. A common starting point for a moderately polar ketone is a mixture of Ethyl Acetate and Hexanes . Begin with 10% ethyl acetate in hexanes and adjust as needed to achieve an Rf of ~0.3 for the product.[12]
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, uniform bed.[10] Add a thin layer of sand to the top to protect the silica surface.[11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by concentrating it from a solution.
-
Carefully apply the sample to the top of the column.[11]
-
-
Elution:
-
Begin adding the eluent to the top of the column, applying positive pressure ('flash' chromatography) to maintain a steady flow rate.
-
Collect fractions sequentially in test tubes or vials.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to monitor the elution of the product and impurities.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified liquid product.
Part 4: Visualized Workflows and Logic
Diagrams
The following diagrams illustrate the logical workflows for purification and troubleshooting.
Caption: General purification workflow for this compound.
Caption: Logic for choosing the appropriate primary purification method.
Caption: Troubleshooting flowchart for addressing low purity after an initial purification attempt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. columbia.edu [columbia.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. Chromatography [chem.rochester.edu]
troubleshooting nucleophilic substitution on 4'-Fluoro-3'-(trifluoromethyl)acetophenone
An essential component in the synthesis of numerous bioactive compounds, 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming aryl-heteroatom bonds. However, the interplay between the activating and deactivating effects of its functional groups can present unique challenges.
This technical support center provides in-depth troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in navigating the complexities of SNAr reactions on this substrate.
Understanding the Reactivity of this compound
The reactivity of the substrate is dictated by the electronic properties of its substituents. The acetyl group (-COCH₃) and the trifluoromethyl group (-CF₃) are potent electron-withdrawing groups.[3][4][5] Their presence is crucial as they withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by a nucleophile.[6] This is a key requirement for the SNAr mechanism.
These groups are positioned meta and para, respectively, to the fluorine leaving group. The para-trifluoromethyl group is particularly effective at stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, which is a critical factor for a successful SNAr reaction.[5][7][8]
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is typically a two-step process known as the addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanionic intermediate called a Meisenheimer complex.[6][7] This step is usually the rate-determining step of the reaction.[5][6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
Troubleshooting Guide
This section addresses common issues encountered during nucleophilic substitution on this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction has been running for several hours, but TLC and LC-MS analysis shows predominantly unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion is typically due to insufficient reaction activation. Consider the following factors:
-
Inadequate Base: The nucleophile often requires deprotonation by a base to become sufficiently reactive. If you are using a neutral nucleophile (e.g., an alcohol or amine), the choice and amount of base are critical.
-
Causality: Weak bases (e.g., triethylamine with an alcohol) may not sufficiently deprotonate the nucleophile to initiate the reaction. Even with stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), using stoichiometric or insufficient amounts might lead to incomplete deprotonation.
-
Solutions:
-
Switch to a Stronger Base: For O-nucleophiles, consider using NaH, potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃).[9][10] For N-nucleophiles, K₂CO₃ or Cs₂CO₃ are often effective.
-
Increase Base Equivalents: Use a slight excess (e.g., 1.2-1.5 equivalents) of the base to ensure complete activation of the nucleophile.
-
Pre-activation: Consider pre-stirring the nucleophile with the base in the solvent for 15-30 minutes before adding the electrophile to ensure the formation of the active nucleophile.[11]
-
-
-
Suboptimal Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, especially with moderately reactive nucleophiles.
-
Causality: Room temperature may be insufficient for the rate-determining nucleophilic attack to occur at a reasonable rate.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Common temperatures for these reactions range from 60 °C to 120 °C.
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature.
-
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and the intermediate.
-
Causality: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[12] Nonpolar solvents (e.g., toluene, hexane) may not be able to dissolve the base and the nucleophilic salt, leading to a heterogeneous and slow reaction.
-
Solutions:
-
Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are excellent choices.[10][13][14] They solvate the cation of the base, leaving a "naked" and highly reactive anion nucleophile.[14]
-
Solubility Check: Ensure all your reagents, particularly the base and the deprotonated nucleophile, are soluble in the chosen solvent at the reaction temperature.
-
-
Issue 2: Starting Material is Consumed, but Product Yield is Low
Question: My starting material is gone, but I'm getting a low yield of the desired product and observing several other spots on my TLC plate. What could be causing this?
Answer: This scenario points towards the formation of side products or decomposition.
-
Side Reactions at the Acetyl Group: The carbonyl group is also an electrophilic site.
-
Causality: Strong, hard nucleophiles or bases can potentially attack the acetyl carbonyl. This can lead to a complex mixture of byproducts.[11]
-
Solutions:
-
Use Softer Nucleophiles: If applicable, choose a softer nucleophile (e.g., thiols) that will preferentially attack the aromatic ring.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.
-
Protecting Group Strategy: In challenging cases, consider protecting the ketone (e.g., as a ketal) before performing the SNAr reaction, followed by deprotection.
-
-
-
Product or Reactant Decomposition: The reaction conditions may be too harsh.
-
Causality: High temperatures in the presence of a strong base can lead to the decomposition of either the starting material or the product, especially if they contain other sensitive functional groups.
-
Solutions:
-
Optimize Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and decomposition.
-
Use a Milder Base: A less aggressive base might be sufficient to promote the reaction without causing degradation. For example, K₂CO₃ is often a good starting point before moving to stronger bases like NaH.[13]
-
-
-
Competitive Reactions:
-
Causality: If using a diol or diamine as a nucleophile, there's a possibility of double substitution or polymerization, especially if the stoichiometry is not carefully controlled.
-
Solutions:
-
Control Stoichiometry: Use a large excess of the nucleophile to favor monosubstitution.
-
High Dilution: Running the reaction under high dilution conditions can disfavor intermolecular side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine the leaving group? I thought fluoride was a poor leaving group.
While fluoride is a poor leaving group in SN1 and SN2 reactions, the opposite is often true in SNAr.[7] The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and lowering the activation energy for this first step.[5] The subsequent elimination of the leaving group is fast and does not impact the overall reaction rate.[5]
Q2: What are the specific roles of the acetyl and trifluoromethyl groups?
Both are strong electron-withdrawing groups that activate the ring for nucleophilic attack. The trifluoromethyl group (-CF₃) is a powerful inductive withdrawer.[3] The acetyl group withdraws electrons through both induction and resonance. Their placement para and meta to the fluorine is critical. The para-CF₃ group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, which is essential for the reaction to proceed.[5][7]
Q3: How do I select the best solvent for my reaction?
The ideal solvent is polar and aprotic. These solvents excel at dissolving the reagents and stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile.
| Solvent | Boiling Point (°C) | Key Characteristics |
| DMSO | 189 | Excellent solvating power for many salts, but can be difficult to remove. |
| DMF | 153 | Good general-purpose solvent, but can decompose at high temperatures. |
| NMP | 202 | High boiling point, very stable, good for high-temperature reactions. |
| Acetonitrile (MeCN) | 82 | Lower boiling point, good for reactions at moderate temperatures, easier to remove. |
| THF / 1,4-Dioxane | 66 / 101 | Less polar options, can be effective, especially with phase-transfer catalysts.[9][10] |
Q4: Can I perform this reaction with oxygen, nitrogen, and sulfur nucleophiles?
Yes, this substrate is reactive towards a variety of nucleophiles.
-
O-Nucleophiles (Alcohols, Phenols): Generally require a strong base like NaH or KOt-Bu to form the more potent alkoxide/phenoxide nucleophile.
-
N-Nucleophiles (Amines, Anilines, Heterocycles): Often react under milder conditions than O-nucleophiles. A moderate base like K₂CO₃ is frequently sufficient.[10]
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles for SNAr reactions due to their high polarizability and the softness of the sulfur atom. They often react readily, sometimes with only a mild base.
Exemplary Experimental Protocol: Synthesis of 4'-(Phenoxy)-3'-(trifluoromethyl)acetophenone
This protocol provides a general methodology for the substitution reaction with an O-nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol.
-
Solvent Addition: Add anhydrous DMF and stir until the phenol is fully dissolved.
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.
-
Substrate Addition: Add the this compound to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 208173-24-4 [smolecule.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
stability issues of 4'-Fluoro-3'-(trifluoromethyl)acetophenone under reaction conditions
Technical Support Center: 4'-Fluoro-3'-(trifluoromethyl)acetophenone
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability in Synthetic Chemistry
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile building block. This resource moves beyond simple protocols to explain the "why" behind the experimental observations, empowering you to troubleshoot effectively and optimize your synthetic routes.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to the influence of its fluorine and trifluoromethyl substituents on the biological activity of target molecules.[1][2] However, these same electron-withdrawing groups dictate its reactivity and can lead to specific stability challenges under common reaction conditions.[3] This guide will address the most frequently encountered issues in a direct question-and-answer format, providing both mechanistic explanations and actionable solutions.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing low yields and significant decomposition when using strong bases with this compound?
Answer: The primary cause of decomposition under strongly basic conditions is the haloform reaction . The trifluoromethyl group, being a powerful electron-withdrawing group, significantly increases the acidity of the protons on the adjacent methyl group of the acetophenone.
In the presence of a strong base (e.g., NaOH, KOH, alkoxides), the methyl group is readily deprotonated to form an enolate. This enolate, however, is part of a molecule where the carbonyl carbon is highly electrophilic. The reaction can then proceed via nucleophilic attack of the hydroxide or alkoxide at the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, expelling the trifluoromethylphenyl group and forming a carboxylate, and ultimately leading to the formation of a trihalomethane (in this case, fluoroform after protonation of the CF3- anion).[4][5] This is a classic degradation pathway for methyl ketones bearing strong electron-withdrawing groups on the acyl side.
The key takeaway is that the acetyl group itself becomes a leaving group under these conditions, leading to the irreversible destruction of your starting material.
FAQ 2: My reaction seems to have stalled, and upon workup and analysis (e.g., NMR, LC-MS), I'm seeing a species with a mass that is 18 units higher than my starting material. What is happening?
Answer: You are likely observing the formation of a stable hydrate . The trifluoromethyl group strongly activates the carbonyl carbon towards nucleophilic attack.[6] In the presence of water, even in trace amounts in your solvent or reagents, a rapid and reversible nucleophilic addition of water to the carbonyl group occurs, forming a geminal diol (hydrate).
Unlike with many simple ketones where this equilibrium lies far to the side of the ketone, for trifluoromethyl ketones, the equilibrium can significantly favor the hydrate form.[7][8] This is because the electron-withdrawing CF3 group destabilizes the carbonyl group and stabilizes the hydrate through inductive effects.
While this is not a decomposition pathway, the formation of the hydrate can:
-
Sequester your starting material: The hydrate is unreactive in many subsequent transformations that require the ketone carbonyl (e.g., Wittig reactions, reductive aminations).
-
Complicate purification and analysis: The hydrate will have different chromatographic behavior and spectroscopic signatures compared to the ketone.
FAQ 3: I am running a reaction under harsh acidic conditions. Is there a risk of losing the fluorine atom from the aromatic ring?
Answer: The carbon-fluorine bond on an aromatic ring is generally very strong and resistant to cleavage.[9][10] For most standard acidic reaction conditions (e.g., using HCl, H2SO4, or Lewis acids in organic solvents), the defluorination of this compound is highly unlikely. The stability of such fluorinated aromatics is one of their key advantages in medicinal chemistry.[11]
However, under very specific and harsh conditions, particularly in superacids or during certain catalytic processes at high temperatures, C-F bond activation can occur. A more plausible, though still uncommon, issue could arise in reactions involving diazonium salt formation from a related aniline precursor in aqueous strong acid, where the stability of the diazonium salt is critical to prevent a side reaction involving defluorination-hydroxylation.[12] For typical synthetic transformations starting with the acetophenone, this is not a primary concern.
Troubleshooting Guides
Troubleshooting Guide 1: Preventing Decomposition in Base-Mediated Reactions
If your synthetic route requires a base, careful selection of the base and reaction conditions is paramount to avoid the haloform reaction.
Problematic vs. Recommended Conditions for Base-Mediated Reactions
| Condition | Problematic Approach (High Risk of Haloform Reaction) | Recommended Alternative (Lower Risk) | Rationale |
| Base Choice | Strong, nucleophilic bases: NaOH, KOH, NaOEt, KOtBu | Weaker, non-nucleophilic bases: K2CO3, Cs2CO3, NaHCO3, organic amines (e.g., DBU, DIPEA) | Weaker bases are less likely to promote the C-C bond cleavage step of the haloform reaction. |
| Temperature | Elevated temperatures (> room temperature) | Low temperatures (0 °C to room temperature) | The haloform reaction, like many degradation pathways, is accelerated at higher temperatures. |
| Solvent | Protic solvents (e.g., water, ethanol) in combination with strong base | Aprotic solvents (e.g., THF, DMF, Acetonitrile) | Aprotic solvents can temper the reactivity of the base and limit the availability of protons for side reactions. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Minimizing exposure to basic conditions reduces the opportunity for degradation. |
Step-by-Step Protocol: Example of a Stable Base-Mediated Aldol Condensation
-
Reagent Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add a solution of a milder base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in THF, dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Workup: Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
Logical Workflow for Troubleshooting Base-Mediated Reactions
References
- 1. Buy this compound | 208173-24-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical assessment of 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). This molecule is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the accurate determination of its purity paramount for ensuring the safety, efficacy, and quality of the final products.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, quality control analysts, and drug development professionals commonly encounter. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve problems effectively.
Part 1: Foundational Questions & Initial Analysis
This section addresses the preliminary considerations for setting up a robust purity assessment workflow.
Q1: What are the primary analytical methods I should consider for routine purity analysis of this compound?
For routine quality control, a combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for quantifying the main component and resolving potential organic impurities. Its high resolution and sensitivity make it ideal for creating a detailed impurity profile.
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent orthogonal technique, particularly for identifying volatile impurities or residual solvents that may not be amenable to HPLC.[1]
-
Karl Fischer Titration is the gold standard for accurately determining water content, which is a critical purity parameter that cannot be assessed by HPLC or GC.[2][3][4]
Q2: What are the likely impurities I might encounter, and where do they come from?
Understanding potential impurities is crucial for developing a specific and effective analytical method. Impurities can arise from the synthetic route or degradation.[5] Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis, such as derivatives of 3-aminobenzotrifluoride.[6]
-
Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.[7]
-
Positional isomers: Isomers of the target molecule formed during synthesis.
-
Degradation products: The compound may degrade under stress conditions (light, heat, pH extremes), leading to new impurities. A forced degradation study is essential to identify these.[5][8]
Q3: Why is validating my analytical method so important, even for internal research?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] It is a cornerstone of good analytical practice. For purity assessment, validation ensures that your method is:
-
Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Accurate & Precise: The results are reliable, consistent, and reproducible.[5][10]
-
Sensitive: The method has a defined Limit of Detection (LOD) and Limit of Quantitation (LOQ) for any impurities, ensuring they can be monitored at the required levels according to guidelines like those from the International Council for Harmonisation (ICH).[5][8]
Part 2: HPLC Troubleshooting Guide
HPLC is the most common technique for purity analysis. Here are solutions to frequent issues.
Q4: My main peak for this compound is tailing or showing poor shape. What are the likely causes and how do I fix it?
Peak tailing is a common issue that can compromise resolution and integration accuracy. The cause is often related to undesirable interactions between the analyte and the stationary phase or other system components.
-
Causality 1: Mobile Phase pH: The compound has a ketone group, but interactions can be influenced by the overall molecular properties. If the mobile phase pH is not optimal, secondary interactions with residual silanols on the silica-based column can occur.
-
Solution: Introduce a buffer to your mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent pH. For reversed-phase columns, a pH between 3 and 6 is often a good starting point to minimize silanol interactions.[11]
-
-
Causality 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration and reinject.
-
-
Causality 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: First, flush the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer). If this doesn't work, replace the guard column or the analytical column itself.[11]
-
Workflow: Troubleshooting HPLC Peak Shape Issues
Caption: Troubleshooting workflow for HPLC peak shape problems.
Q5: I see retention time drift in my HPLC sequence. How can I improve stability?
Retention time stability is critical for reliable peak identification. Drifting times usually point to an unstable system.
-
Solution 1: Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 15-20 column volumes. For gradient methods, ensure the column is fully re-equilibrated after each run.[12]
-
Solution 2: Control Column Temperature: Use a thermostatted column compartment. Even minor fluctuations in lab temperature can cause significant retention time shifts.[12]
-
Solution 3: Check for Leaks and Pump Performance: Inspect fittings for any signs of leaks, which can cause pressure fluctuations and affect flow rate.[13] Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump, which can cause flow inconsistencies.
Protocol: Recommended HPLC Method for Purity Assessment
This method serves as a validated starting point. Optimization may be required based on your specific system and observed impurities.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]
-
Mobile Phase B: Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter before use.[11]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 5 µL.
-
Gradient Program: See table below.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a concentration of ~0.5 mg/mL.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solutions.
-
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
| Table 1: Recommended HPLC Gradient Program |
Part 3: GC, NMR, and Other Techniques
Q6: When should I use Gas Chromatography (GC) instead of or in addition to HPLC?
GC is a powerful orthogonal (different mechanism) technique. Its use is dictated by the properties of the analyte and potential impurities.
-
Use GC for:
-
Volatile Impurities: Analysis of residual solvents from the synthesis (e.g., toluene, hexane).
-
Thermally Stable, Volatile Analytes: The target molecule is suitable for GC.
-
Orthogonal Confirmation: Confirming purity results from HPLC with a different separation technique, which is a common regulatory expectation.
-
-
HPLC is preferred when:
-
The compound or its impurities are thermally labile (degrade at high temperatures).
-
The impurities are non-volatile or highly polar.
-
Decision Logic: HPLC vs. GC for Purity Analysis
Caption: Decision logic for selecting between HPLC and GC.
Protocol: Recommended GC Method
-
System: GC system with FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Temperatures:
-
Inlet: 250 °C (Split mode, 50:1 ratio).
-
Detector: 280 °C.
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like acetone or ethyl acetate.
Q7: How can NMR spectroscopy contribute to purity assessment beyond simple identification?
NMR is invaluable for both structure confirmation and quantitative analysis.
-
¹H NMR: Provides structural information and can be used for quantitative NMR (qNMR) by integrating the signal of the analyte against a certified internal standard of known concentration. This gives a direct measure of purity without needing a reference standard of the analyte itself. The methyl singlet of the acetyl group is an excellent peak for quantification.[15][16][17]
-
¹³C NMR: Confirms the carbon skeleton and is sensitive to isomeric impurities.[18][19]
-
¹⁹F NMR: This is particularly powerful for this molecule. It provides a very clean spectrum with high sensitivity for fluorine-containing compounds. It can be used to quickly identify and quantify any fluorine-containing impurities.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | Singlet | -COCH₃ |
| ¹H | ~7.3 - 8.2 | Multiplets | Aromatic Protons |
| ¹⁹F | Varies (relative to CFCl₃) | Singlet | -CF₃ |
| Table 2: General Expected NMR Signals |
Q8: My sample is a liquid. How do I accurately measure water content?
For a liquid organic compound, Karl Fischer (KF) titration is the definitive method for water determination.[20] It is specific to water and avoids the inaccuracies of methods like loss-on-drying, which would measure any volatile component.[20]
-
Method Choice:
-
Protocol Insight: The key is to use a specialized KF solvent that can dissolve the sample without reacting with the KF reagents. For ketones like this one, commercially available reagents designed for aldehydes and ketones should be used to prevent side reactions that can consume iodine and lead to erroneously high water content readings.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 8. fda.gov [fda.gov]
- 9. wjarr.com [wjarr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
- 14. asianpubs.org [asianpubs.org]
- 15. youtube.com [youtube.com]
- 16. hmdb.ca [hmdb.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
preventing byproduct formation with 5-Acetyl-2-fluorobenzotrifluoride
Technical Support Center: 5-Acetyl-2-fluorobenzotrifluoride
A Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the technical support center for 5-Acetyl-2-fluorobenzotrifluoride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its reactivity must be carefully managed to ensure high yields and product purity.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges related to byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Hydrolysis of the Trifluoromethyl Group
Question: I am observing a significant amount of a polar, acidic impurity in my reaction, which I suspect is 5-acetyl-2-fluorobenzoic acid. What is causing this, and how can I prevent it?
Answer:
This byproduct formation is a classic case of trifluoromethyl (-CF3) group hydrolysis. The -CF3 group, while generally stable, can undergo hydrolysis to a carboxylic acid (-COOH) under certain conditions, particularly in the presence of strong acids or bases and water, and this reactivity can be influenced by other substituents on the aromatic ring.[3][4][5]
Causality: The carbon atom of the trifluoromethyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack by water or hydroxide ions, initiating a stepwise hydrolysis cascade that ultimately releases fluoride ions and forms the corresponding benzoic acid derivative. Studies have shown that both photochemical and dark hydrolysis can occur, with electron-donating groups sometimes enhancing reactivity.[3][4]
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle all reagents under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
pH Control:
-
Avoid strongly acidic or basic conditions if your desired reaction chemistry allows.
-
If a base is required, consider using a non-nucleophilic, sterically hindered organic base (e.g., 2,6-lutidine, proton sponge) in place of inorganic hydroxides.
-
If an acid is necessary, opt for a Lewis acid or a milder Brønsted acid where possible.
-
-
Temperature Management:
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Hydrolysis is often accelerated at elevated temperatures.
-
Monitor the internal reaction temperature closely, especially during exothermic additions.
-
-
Work-up Procedure:
-
Minimize the duration of aqueous work-up steps.
-
Use buffered aqueous solutions (e.g., saturated ammonium chloride for quenching organometallics) instead of pure water or strong acid/base washes where feasible.
-
| Parameter | Standard Condition (Prone to Hydrolysis) | Recommended Condition (Minimizes Hydrolysis) |
| Solvent | Technical grade, hydrous | Anhydrous grade (<50 ppm H₂O) |
| Atmosphere | Ambient air | Inert (Nitrogen or Argon) |
| Reagents | Strong aqueous acids/bases (e.g., NaOH, H₂SO₄) | Non-nucleophilic organic bases; Lewis acids |
| Temperature | > 50 °C | < 25 °C (or lowest feasible) |
| Work-up | Prolonged aqueous washes | Rapid, buffered aqueous quench |
Issue 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Question: My intended reaction with a nucleophile at the acetyl group is also causing displacement of the fluorine atom. How can I improve the selectivity?
Answer:
This is a common competing reaction pathway. The fluorine atom at the 2-position is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group (ortho) and the acetyl group (para).[6][7] Strong nucleophiles can attack this electron-deficient position, leading to the substitution of fluoride.
Causality: The SNAr mechanism involves the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. In 5-acetyl-2-fluorobenzotrifluoride, both the -CF3 and -COCH3 groups effectively stabilize this intermediate, making the C-F bond susceptible to cleavage by a nucleophile.
Caption: Troubleshooting workflow for SNAr.
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., start at 0 °C or -78 °C). While this will slow down the desired reaction, it will often have a more pronounced decelerating effect on the SNAr pathway, which typically has a higher activation energy.
-
-
Nucleophile Modification:
-
Use a less reactive or more sterically hindered nucleophile if the chemistry permits.
-
Consider using a milder base to generate the nucleophile in situ, keeping its instantaneous concentration low.
-
If using an amine or alcohol nucleophile, protecting it as a less nucleophilic derivative (e.g., a carbamate or silyl ether) that can be deprotected later might be a viable strategy.
-
-
Reaction Time:
-
Monitor the reaction progress closely using TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower SNAr reaction from becoming significant.
-
Issue 3: Deacetylation or Other Acetyl Group Side Reactions
Question: I am finding byproducts that suggest the loss or modification of the acetyl group, such as 2-fluorobenzotrifluoride. What conditions cause this, and what is the remedy?
Answer:
The acetyl group can be susceptible to cleavage (deacetylation) under harsh acidic or basic conditions.[8][9][10] This is particularly true in the presence of strong nucleophiles or under conditions that promote hydrolysis or retro-Friedel-Crafts type reactions.
Causality:
-
Basic Conditions: Strong bases can promote hydrolysis of the ketone.
-
Acidic Conditions: Strong acids can catalyze the cleavage of the aryl-ketone bond, especially at elevated temperatures.
Caption: Major byproduct pathways from the starting material.
-
Employ Milder Conditions:
-
Avoid using strong, concentrated mineral acids or alkali metal hydroxides.
-
Buffer the reaction mixture if pH control is critical. A mild base like sodium bicarbonate can be effective for neutralizing acid byproducts without promoting deacetylation.[8]
-
-
Protecting Group Strategy:
-
If the acetyl group is not the intended reaction site but is sensitive to the required conditions, consider protecting it. A common strategy is to convert the ketone to a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to many nucleophiles and bases and can be removed later with aqueous acid.
-
-
Alternative Synthetic Routes:
-
In some cases, it may be more efficient to introduce the acetyl group at a later stage in the synthesis (a "late-stage functionalization" approach) after the more sensitive transformations have been completed.
-
Analytical Methods for Byproduct Detection
Question: How can I effectively detect and quantify these potential byproducts in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is better suited for less volatile or thermally sensitive molecules.[11][12]
This method is suitable for identifying and quantifying the starting material and potential byproducts like 2-fluorobenzotrifluoride.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temp: 250 °C.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and by running standards of known potential byproducts.
-
Quantify using area percent for a relative assessment or use an internal standard for absolute quantification.
-
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Acetylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: Deciphering Complexity in Pharmaceutical Intermediates
An In-Depth Guide to the 1H NMR Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone: A Comparative Approach
In the landscape of drug discovery and development, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound is a key building block in the synthesis of various bioactive molecules, valued for the unique electronic properties conferred by its two distinct fluorine-containing substituents.[1][2]
However, the very features that make this compound synthetically valuable—the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring—present a fascinating challenge for structural elucidation by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The spectra are rich with information, but their interpretation requires a nuanced understanding of long-range proton-fluorine (H-F) coupling constants and the interplay of competing electronic effects.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple spectral interpretation. We will dissect the ¹H NMR spectrum of this compound by first building a theoretical prediction, then outlining a robust experimental protocol, and finally, comparing its spectral features to those of structurally similar compounds. This comparative analysis is crucial for researchers to unambiguously distinguish their target molecule from potential isomers, precursors, or side products.
The Analyte: Understanding the Molecular Architecture
To interpret the spectrum, we must first understand the molecule. This compound possesses a central benzene ring substituted with an acetyl group (-COCH₃), a fluorine atom (-F), and a trifluoromethyl group (-CF₃).
Caption: Molecular structure of this compound with proton numbering.
The key determinants of the ¹H NMR spectrum are:
-
The Acetyl Group (CH₃): This aliphatic group is electronically isolated from the aromatic ring and will appear as a singlet in the upfield region. Its protons, however, can be influenced by through-space coupling if steric hindrance forces a specific conformation, though this is less common for a methyl group.[3]
-
Aromatic Protons (H-2', H-5', H-6'): These three protons reside in distinct electronic environments due to the unsymmetrical substitution pattern. Their chemical shifts and splitting patterns are the primary source of structural information.
-
Electron-Withdrawing Groups (-COCH₃, -CF₃): The acetyl and trifluoromethyl groups are potent electron-withdrawing groups. They deshield adjacent protons, causing their resonance signals to shift downfield (to a higher ppm value).[4] The trifluoromethyl group's effect is primarily inductive.[4]
-
The Fluorine Substituent (-F): Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated into the aromatic π-system (a mesomeric or resonance effect).[4] This dual nature complicates simple predictions of chemical shifts. Crucially for ¹H NMR, the ¹⁹F nucleus has a spin of I = 1/2 and will couple with nearby protons, leading to additional signal splitting.[5][6]
Predicting the ¹H NMR Spectrum: A Theoretical Framework
Before acquiring data, a robust prediction serves as a hypothesis. We will analyze the three key parameters: chemical shift, integration, and multiplicity.
Chemical Shift (δ)
-
Methyl Protons (-CH₃): Unsubstituted acetophenone shows a methyl singlet around 2.61 ppm.[7][8] The strong electron-withdrawing nature of the -F and -CF₃ groups on the ring will pull electron density away from the acetyl group, causing a slight downfield shift. We can predict this peak to appear around 2.6-2.7 ppm .
-
Aromatic Protons (H-2', H-5', H-6'):
-
H-2': This proton is ortho to the powerfully deshielding acetyl group and meta to the -CF₃ group. It will be the most downfield of the aromatic protons, likely appearing around 8.2-8.3 ppm .
-
H-6': This proton is also ortho to the acetyl group but is now meta to the fluorine atom. Its chemical shift will also be significantly downfield, but the precise location relative to H-2' is subtle. It is predicted to be around 8.1-8.2 ppm .
-
H-5': This proton is ortho to the fluorine atom and meta to the acetyl group. The opposing inductive and resonance effects of fluorine make its final position harder to predict, but it will be the most upfield of the aromatic signals, likely in the range of 7.4-7.6 ppm .
-
Integration
The relative area under each peak corresponds directly to the number of protons it represents.[9] The expected integration ratio is straightforward:
-
Aromatic Region: H-2' : H-5' : H-6' = 1 : 1 : 1
-
Aliphatic Region: -CH₃ = 3
Multiplicity (Splitting Pattern)
This is the most information-rich aspect of the spectrum, arising from spin-spin coupling between non-equivalent nuclei. We must consider both H-H and H-F couplings.
-
Methyl Protons (-CH₃): With no adjacent protons, this signal will be a singlet (s) .
-
Aromatic Protons:
-
H-2':
-
H-H Coupling: It is only coupled to H-6' via a four-bond meta-coupling (⁴JHH), which is typically small (2-3 Hz).
-
H-F Coupling: It is coupled to the three fluorine atoms of the -CF₃ group via a four-bond coupling (⁴JHF), which is also typically around 2-3 Hz. This will split the signal into a quartet (q) .
-
Overall Pattern: The signal will be a quartet of doublets (qd) or a more complex multiplet if the coupling constants are very similar.
-
-
H-6':
-
H-H Coupling: It is coupled to H-5' via a three-bond ortho-coupling (³JHH, typically 7-9 Hz) and to H-2' via a four-bond meta-coupling (⁴JHH, 2-3 Hz).
-
H-F Coupling: It is coupled to the ring fluorine at the 4'-position via a three-bond coupling (³JHF), which is typically in the range of 5-9 Hz.
-
Overall Pattern: This proton is coupled to three different neighbors, which will likely result in a doublet of doublets of doublets (ddd) .
-
-
H-5':
-
H-H Coupling: It is coupled to H-6' via a three-bond ortho-coupling (³JHH, 7-9 Hz).
-
H-F Coupling: It is coupled to the ring fluorine at the 4'-position via a four-bond coupling (⁴JHF, ~4-5 Hz). It is also five bonds away from the -CF₃ group, and a ⁵JHF coupling may be observed, though it would be small (<1 Hz).
-
Overall Pattern: Primarily, this signal will appear as a doublet of doublets (dd) due to the larger ortho H-H and meta H-F couplings.
-
-
| Proton | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling To |
| -CH₃ | 2.6 – 2.7 | 3H | Singlet (s) | None |
| H-5' | 7.4 – 7.6 | 1H | Doublet of Doublets (dd) | H-6' (ortho), F (meta) |
| H-6' | 8.1 – 8.2 | 1H | Doublet of Doublets of Doublets (ddd) | H-5' (ortho), F (ortho), H-2' (meta) |
| H-2' | 8.2 – 8.3 | 1H | Quartet of Doublets (qd) | -CF₃ (meta), H-6' (meta) |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and serves as a self-validating system.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent (CDCl₃): Chloroform-d is a standard choice for small organic molecules due to its excellent dissolving power and relatively low cost. Its residual proton peak at ~7.26 ppm does not typically interfere with the aromatic signals of this analyte.
-
Spectrometer Frequency (≥400 MHz): A higher field strength increases chemical shift dispersion, spreading out the signals. This is critical for resolving the complex multiplets in the aromatic region of this molecule, which would likely overlap at lower fields.
-
Shimming: This process homogenizes the magnetic field across the sample volume. Poor shimming leads to broad, distorted peaks, making it impossible to resolve fine splitting patterns and measure accurate coupling constants.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at a defined position (0.00 ppm) for accurate calibration of the chemical shift axis.[9] This is essential for comparing data between different experiments or laboratories.
Comparative Analysis: Distinguishing Isomers and Analogs
The true power of NMR lies in its ability to distinguish between closely related structures. Let us compare the expected spectrum of our target compound with the known experimental data of two similar acetophenones: 4'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethyl)acetophenone.
| Compound | -CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) | Key Distinguishing Features |
| This compound (Predicted) | ~2.65 | ~8.25 (qd), ~8.15 (ddd), ~7.5 (dd) | Three distinct aromatic signals with complex H-F splitting. The presence of a large ³JHF coupling is indicative of the fluorine at the 4'-position. |
| 4'-(Trifluoromethyl)acetophenone [10][11] | 2.65 | 8.06 (d, 2H), 7.73 (d, 2H) | Highly symmetric spectrum with only two aromatic signals (two doublets). The symmetry immediately rules out the 3',4'-disubstituted pattern. |
| 3'-(Trifluoromethyl)acetophenone [12] | 2.65 | 8.21 (s), 8.15 (d), 7.82 (d), 7.62 (t) | Four distinct aromatic signals. The lack of significant H-F coupling (other than to the CF₃) results in simpler H-H splitting patterns (singlet, doublets, triplet). |
This comparison demonstrates that ¹H NMR is an exceptionally powerful tool for confirming the identity of this compound. The unique combination of chemical shifts and, most importantly, the complex splitting patterns induced by both the ring fluorine and the trifluoromethyl group, creates a unique spectral fingerprint that cannot be mistaken for its simpler analogs.
Conclusion and Advanced Insights
The ¹H NMR spectrum of this compound is a textbook example of how detailed structural information can be extracted from a complex molecule. By carefully analyzing chemical shifts, integration, and the intricate multiplicity caused by both H-H and H-F couplings, one can achieve unambiguous structural confirmation. The key identifiers are the three distinct aromatic signals with characteristic splitting patterns: a quartet of doublets (H-2'), a doublet of doublets of doublets (H-6'), and a doublet of doublets (H-5').
For further, unequivocal confirmation, researchers can employ advanced NMR techniques:
-
¹⁹F NMR: This experiment directly observes the fluorine nuclei. The spectrum would show two signals: one for the ring fluorine and one for the -CF₃ group, each with splitting patterns corresponding to their couplings with nearby protons.[13][14]
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing a visual map of the H-H coupling network and confirming the assignments of H-5' and H-6'.
-
2D HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms, providing a complete and unambiguous assignment of the entire molecular skeleton.
By combining a strong theoretical prediction with a meticulous experimental approach and comparative analysis, researchers can confidently navigate the complexities of fluorinated compound analysis, ensuring the integrity and success of their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. acdlabs.com [acdlabs.com]
- 10. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 11. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 12. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. biophysics.org [biophysics.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Abstract
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS 208173-24-4), a fluorinated aromatic ketone of significant interest in pharmaceutical and agrochemical synthesis.[1] We objectively compare its fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization followed by tandem mass spectrometry (ESI-MS/MS). By dissecting the theoretical underpinnings of its fragmentation pathways and presenting detailed experimental protocols, this document serves as a crucial resource for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.
Introduction: The Analytical Challenge
This compound is a key building block in modern organic synthesis. Its structure, featuring an acetophenone core with two electron-withdrawing halogen substituents (a fluorine atom and a trifluoromethyl group), presents a unique case for mass spectrometric analysis.[2] Understanding how this molecule fragments upon ionization is paramount for its unambiguous identification, whether in a reaction mixture, a final product, or a metabolic study.
This guide will compare two fundamentally different approaches to analyzing this molecule:
-
Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to induce ionization and extensive fragmentation.[3] This provides a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI-MS/MS): A "soft" ionization method that typically generates a protonated molecule, [M+H]+, with minimal initial fragmentation.[4] Subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer is then used to induce controlled fragmentation, providing specific structural information.[5]
We will explore the mechanistic rationale behind the observed fragments for each technique, providing a predictive framework for this and structurally related compounds.
Theoretical Fragmentation Pathways: A Mechanistic Overview
The fragmentation of this compound is governed by the stability of the resulting ions. The ketone's carbonyl group and the aromatic ring are the primary sites of ionization and subsequent cleavage.
Key Fragmentation Mechanism: α-Cleavage
For ketones, the most prominent fragmentation pathway is α-cleavage , which involves the breaking of the bond adjacent to the carbonyl group.[6][7] In this molecule, two α-cleavage events are possible:
-
Loss of the methyl radical (•CH₃): This is the most favored pathway for aromatic ketones. The cleavage results in the formation of a highly resonance-stabilized acylium ion.[8][9] This fragment is often the base peak in EI spectra.
-
Loss of the substituted phenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring is energetically less favorable due to the strength of the sp²-sp² bond and the instability of the resulting phenyl radical.
Influence of Aromatic Substituents
The fluorine and trifluoromethyl groups on the phenyl ring play a crucial role in directing further fragmentation of the aromatic portion of the molecule. We can anticipate cleavages involving the loss of these substituents or neutral molecules containing them, such as HF or CO.
Comparative Analysis: EI vs. ESI-MS/MS Fragmentation
The choice of ionization technique dramatically alters the observed mass spectrum. While EI provides a broad fragmentation profile from the radical molecular ion (M•⁺), ESI-MS/MS offers a more controlled look at the breakdown of the even-electron protonated molecule ([M+H]⁺).[10]
Electron Ionization (EI) Fragmentation Profile
Under EI conditions, the high energy input leads to the formation of a radical cation, M•⁺, at m/z 206 .[11] This ion is highly unstable and undergoes immediate fragmentation. The predicted EI spectrum is dominated by fragments resulting from α-cleavage and subsequent rearrangements.
Predicted Major Fragments in EI-MS:
-
m/z 191 ([M-CH₃]⁺): This is the base peak, resulting from the α-cleavage loss of a methyl radical (•CH₃). The resulting 4-fluoro-3-(trifluoromethyl)benzoyl cation is highly stabilized by resonance. This is analogous to the fragmentation of unsubstituted acetophenone, which shows a strong peak at m/z 105 (benzoyl cation).[12]
-
m/z 163 ([M-CH₃-CO]⁺): Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 191 fragment yields the 4-fluoro-3-(trifluoromethyl)phenyl cation.
-
m/z 143 ([M-CH₃-CO-HF]⁺): Loss of hydrogen fluoride (HF) from the m/z 163 ion is a possible pathway for fluorinated aromatic compounds.
-
m/z 43 ([CH₃CO]⁺): The acetyl cation, formed from the less-favored α-cleavage, may be observed as a minor peak.
Electrospray Ionization (ESI-MS/MS) Fragmentation Profile
ESI is a soft ionization technique that, in positive ion mode, will primarily generate the protonated molecule, [M+H]⁺, at m/z 207 . This ion has low internal energy and is stable enough to be isolated in the first stage of a tandem mass spectrometer.[10] Fragmentation is then induced via collision with an inert gas (CID).
Predicted Major Product Ions in ESI-MS/MS of [M+H]⁺ (m/z 207):
-
m/z 189 ([M+H-H₂O]⁺): Protonation likely occurs on the carbonyl oxygen. A characteristic fragmentation for protonated ketones is the loss of a neutral water molecule.
-
m/z 163 ([M+H-CO-H₂]⁺ or [M+H-CH₃CHO]⁺): The loss of neutral acetaldehyde from the protonated molecule is a plausible rearrangement pathway.
-
m/z 192 ([M+H-CH₃]⁺): Unlike in EI, the loss of a methyl group from an even-electron ion is less common but can occur at higher collision energies.
Data Presentation and Comparison
The following table summarizes the predicted key ions for this compound and compares them to the known fragmentation of similar, simpler structures.
| Ion (m/z) | Proposed Structure / Origin | Ionization Mode | Analogous Fragment in 4'-Fluoroacetophenone (m/z) [13][14] | Analogous Fragment in 3'-(Trifluoromethyl)acetophenone (m/z) [15][16] |
| 206 | Molecular Ion (M•⁺) | EI | 138 | 188 |
| 207 | Protonated Molecule ([M+H]⁺) | ESI | 139 | 189 |
| 191 | [M-CH₃]⁺ (α-cleavage) | EI | 123 | 173 |
| 163 | [M-CH₃-CO]⁺ | EI | 95 | 145 |
| 189 | [M+H-H₂O]⁺ | ESI-MS/MS | 121 | 171 |
Note: Bolded values indicate the expected base peak in EI mode.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol for GC-EI-MS Analysis
This method is ideal for volatile and thermally stable compounds like the target analyte.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.[18]
-
-
MS Conditions:
Protocol for LC-ESI-MS/MS Analysis
This method is suited for high-throughput analysis and can be adapted for complex matrices.[19][20]
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[5][21]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100 to 300 to confirm the [M+H]⁺ ion at m/z 207.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 207 and scan for product ions from m/z 50 to 220 using a collision energy of 10-30 eV (optimization required).
-
Visualization of Fragmentation and Workflows
Fragmentation Pathways
The following diagrams illustrate the primary fragmentation cascades for each ionization method.
Caption: Predicted EI fragmentation pathway for this compound.
Caption: A primary ESI-MS/MS fragmentation pathway for protonated this compound.
Analytical Workflow
Caption: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.
Conclusion
The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed.
-
GC-EI-MS provides a rich, reproducible fragmentation pattern ideal for library matching and initial identification. The spectrum is predictably dominated by the m/z 191 acylium ion, a hallmark of α-cleavage in aromatic ketones.
-
LC-ESI-MS/MS offers a more controlled analysis, starting with the intact protonated molecule at m/z 207 . This technique is superior for quantification and for analyzing the compound in complex biological or chemical matrices where chromatographic separation is essential.
By understanding the distinct fragmentation behaviors under both hard and soft ionization, researchers can select the optimal analytical strategy, confidently interpret the resulting data, and accelerate their research and development objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 6. fiveable.me [fiveable.me]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asdlib.org [asdlib.org]
- 13. 4-Fluoroacetophenone(403-42-9) MS spectrum [chemicalbook.com]
- 14. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 16. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tdi-bi.com [tdi-bi.com]
- 18. mdpi.com [mdpi.com]
- 19. certara.com [certara.com]
- 20. clinicalpub.com [clinicalpub.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Acetophenones
Introduction: The Subtle but Powerful Influence of Fluorine
To the organic chemist, acetophenone is a foundational building block—a simple aromatic ketone whose reactivity is well-understood. However, the strategic incorporation of fluorine, the most electronegative element, dramatically alters the molecule's electronic landscape, creating a fascinating dichotomy of reactivity.[1] The introduction of fluorine is a cornerstone of modern medicinal and agrochemical development, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding how fluorination impacts the reactivity of a scaffold like acetophenone is therefore critical for designing efficient synthetic routes and novel molecular entities.
This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated acetophenones. We will move beyond simple assertions to explore the underlying electronic principles, supported by experimental data and detailed protocols. We will examine reactivity at three key molecular sites: the carbonyl group, the α-carbon, and the aromatic ring.
The Electronic Tug-of-War: Inductive vs. Mesomeric Effects
The reactivity of any substituted acetophenone is dictated by the electronic conversation between the substituent and the functional group. Fluorine engages in a unique "tug-of-war" through two primary mechanisms.[2]
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the aromatic ring to electrophilic attack while increasing the electrophilicity of the carbonyl carbon.[2]
-
Mesomeric Effect (+M) / Resonance: Fluorine's lone pairs can be donated into the aromatic pi-system. This resonance effect is most pronounced from the ortho and para positions and counteracts the inductive effect to some degree, particularly in reactions involving the aromatic ring.[2][3]
This duality is central to understanding the nuanced behavior of fluoroacetophenones.
Caption: Dueling electronic effects of fluorine on the acetophenone scaffold.
Reactivity at the Carbonyl Carbon: Nucleophilic Addition
The primary reaction at the carbonyl carbon is nucleophilic addition. The strong inductive effect of fluorine, whether on the ring or on the α-carbon, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Case Study 1: Catalytic Epoxidation
A compelling demonstration of this enhanced electrophilicity is seen when comparing 2,2,2-trifluoroacetophenone to standard acetophenone as an organocatalyst for the epoxidation of alkenes. The catalytic cycle involves the formation of a reactive dioxirane intermediate from the ketone. The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon of trifluoroacetophenone exceptionally electrophilic, facilitating the formation of the active oxidant.
Experimental data shows that while acetophenone is an extremely poor catalyst for this transformation, 2,2,2-trifluoroacetophenone is highly efficient.[4][5]
| Catalyst | Substrate | Yield (%) |
| Acetophenone | 1-Phenylcyclohexene | < 11% |
| 2,2,2-Trifluoroacetophenone | 1-Phenylcyclohexene | >95% |
| Table 1: Comparison of catalytic efficiency in the epoxidation of 1-phenylcyclohexene using H₂O₂ as the oxidant. Data sourced from The Journal of Organic Chemistry (2014).[4][5] |
Case Study 2: Comparative Reduction of α-Haloacetophenones
While ring fluorination increases carbonyl reactivity, α-fluorination presents a more complex picture. One might expect α-fluoroacetophenone to be more reactive towards nucleophiles than other α-haloacetophenones due to fluorine's superior electronegativity. However, competition experiments involving sodium borohydride reduction show the opposite trend.
| Reactivity Comparison | Relative Ratio of Reduced Products |
| α-Chloroacetophenone : α-Fluoroacetophenone | 1.46 : 1.00 |
| α-Bromoacetophenone : α-Fluoroacetophenone | 1.25 : 1.00 |
| Table 2: Relative reactivity of α-haloacetophenones in competitive NaBH₄ reduction. The less reactive α-fluoroacetophenone alcohol is normalized to 1.00. Data from Beilstein Journal of Organic Chemistry (2017).[6] |
This counterintuitive result is attributed to conformational effects.[6][7] The preferred conformation of α-fluoroacetophenone holds the fluorine atom in a gauche position relative to the carbonyl oxygen, which is less favorable for nucleophilic attack compared to the conformations adopted by the chloro- and bromo-analogs.[7] This highlights that steric and conformational factors can sometimes override purely electronic arguments.[6][7]
Experimental Protocol: Comparative NaBH₄ Reduction
This protocol is designed to qualitatively assess the relative reactivity of two different acetophenones.
Trustworthiness: This is a self-validating competition experiment. By using a substoichiometric amount of the reducing agent, the ratio of the products directly reflects the relative rates of reaction, assuming the reaction is irreversible.
-
Preparation: In a dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of acetophenone and 4-fluoroacetophenone in 10 mL of anhydrous ethanol.
-
Initiation: Cool the solution to 0°C in an ice bath. Prepare a separate solution of sodium borohydride (NaBH₄) (0.2 mmol, 0.2 equivalents) in 2 mL of cold ethanol.
-
Reaction: Add the NaBH₄ solution dropwise to the stirred ketone solution over 1 minute. Allow the reaction to stir at 0°C for 30 minutes.
-
Quenching: Quench the reaction by slowly adding 5 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the relative ratio of the two resulting secondary alcohols.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Biological Activity of 4'-Fluoro-3'-(trifluoromethyl)acetophenone Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 4'-Fluoro-3'-(trifluoromethyl)acetophenone core, with its unique electronic and lipophilic characteristics, serves as a privileged starting point for the synthesis of a diverse array of bioactive compounds.[1][2][3] This guide provides a comparative analysis of the biological activities of key derivatives of this compound, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further research and development in this promising area.
The this compound Scaffold: A Foundation for Potent Bioactivity
The presence of both a fluorine atom and a trifluoromethyl group on the acetophenone ring imparts several advantageous properties to its derivatives.[4][5] The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.[2][3] The fluorine atom, a small and highly electronegative element, can modulate the electronic properties of the molecule, influence metabolic stability, and participate in favorable interactions with biological targets.[4] These features make this compound an attractive building block for the design of novel therapeutic agents.[2][3]
Comparative Analysis of Biological Activities
This section will compare two major classes of derivatives synthesized from this compound: chalcones and Schiff bases.
Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-known class of natural and synthetic compounds with a broad spectrum of biological activities, including potent anticancer effects.[6][7][8] The synthesis of chalcones from this compound typically involves a Claisen-Schmidt condensation with various substituted benzaldehydes.[9]
The anticancer efficacy of these derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[10][11] The substitution pattern on the second aromatic ring (B-ring) plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Fluoro-substituted Chalcone Derivatives
| Compound ID | B-Ring Substitution | A549 (Lung) | A498 (Kidney) | HeLa (Cervical) | A375 (Melanoma) | HepG2 (Liver) | Reference |
| Chalcone 1 | 4-Nitro | 0.045 | 0.038 | 0.051 | 0.029 | 0.042 | [12] |
| Chalcone 2 | 3,4-Difluoro | 0.512 | 0.489 | 0.623 | 0.398 | 0.554 | [12] |
| Chalcone 3 | 4-Methoxy | 0.729 | 0.691 | 0.811 | 0.587 | 0.765 | [12] |
| Cisplatin | - | >10 | >10 | >10 | >10 | >10 | [1] |
Note: The data presented is a representative compilation from the literature on fluoro-substituted chalcones and may not be derived directly from this compound but illustrates the potential of this class of compounds. The synthesis of analogous compounds from the topic scaffold is a logical extension.
The data clearly indicates that fluoro-substituted chalcones can exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.[12] Notably, the presence of an electron-withdrawing group like a nitro group on the B-ring (Chalcone 1) appears to significantly enhance cytotoxicity compared to other substitutions.[12] This highlights a critical aspect of the structure-activity relationship (SAR) for this class of compounds.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds synthesized from this compound, typically through condensation with primary amines.[13][14] These compounds have garnered significant attention for their broad-spectrum antimicrobial properties.[15][16]
The antimicrobial mechanism of Schiff bases is often linked to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The nature of the substituent on the imine nitrogen significantly influences the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Schiff Base Derivatives
| Compound ID | Amine Reactant | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Schiff Base 1 | 4-Anisidine | 250 | 62.5 | 62.5 | [13][14] |
| Schiff Base 2 | 4-Nitroaniline | 250 | 62.5 | 125 | [13][14] |
| Schiff Base 3 | Cinnamylamine | 62.5 | >500 | 125 | [13][14] |
| Ciprofloxacin | - | 0.5 | 1 | - | [16] |
| Fluconazole | - | - | - | 8 | [16] |
Note: The data presented is representative of Schiff bases and may not be directly derived from this compound. The synthesis of analogous compounds from the topic scaffold is a logical next step in research.
The results demonstrate that Schiff bases derived from precursors similar to this compound can exhibit significant activity against both bacteria and fungi.[13][14] The variation in activity based on the amine reactant underscores the importance of the substituent in tuning the biological properties of these molecules.
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data for these derivatives allows for the deduction of preliminary structure-activity relationships:
-
For Anticancer Chalcones: The electronic nature of the substituents on the B-ring is a key determinant of activity. Electron-withdrawing groups, such as a nitro group, tend to enhance anticancer potency.[12] This suggests that the polarization of the α,β-unsaturated system plays a crucial role in the mechanism of action, possibly through Michael addition reactions with biological nucleophiles.
-
For Antimicrobial Schiff Bases: The steric and electronic properties of the substituent on the imine nitrogen are critical. The presence of aromatic rings with different functionalities can modulate the lipophilicity and target interaction of the molecule, leading to varied antimicrobial profiles.[13][14]
Caption: Structure-Activity Relationship (SAR) for Chalcone and Schiff Base Derivatives.
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Protocol for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Caption: Workflow for Chalcone Synthesis.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.
-
With continuous stirring at room temperature, add a 10-20% aqueous solution of potassium hydroxide dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Protocol for the Synthesis of Schiff Base Derivatives
Step-by-Step Methodology:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool to room temperature.
-
The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no solid separates, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Confirm the structure of the synthesized Schiff base using spectroscopic techniques.
Protocol for In Vitro Anticancer Activity (MTT Assay)
Caption: Workflow for MTT Assay.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[13][14][17]
Conclusion and Future Directions
The derivatives of this compound, particularly chalcones and Schiff bases, represent a promising avenue for the development of novel anticancer and antimicrobial agents. The inherent properties of the fluorinated scaffold, combined with the versatility of chemical modifications, allow for the fine-tuning of biological activity.
Future research should focus on:
-
Expansion of the derivative library: Synthesizing a broader range of chalcones and Schiff bases with diverse substituents to further elucidate the SAR.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.
-
Development of other derivatives: Exploring the synthesis of other heterocyclic systems, such as pyrimidines and pyrazoles, from the this compound core.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock new therapeutic opportunities for challenging diseases.
References
- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 14. mediresonline.org [mediresonline.org]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction: The Strategic Value of Fluorinated Ketones in Pharmaceutical Research
In the landscape of modern drug discovery, the integration of fluorine atoms and trifluoromethyl groups into organic molecules is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a quintessential example of a high-value, fluorinated building block.[1] Its molecular structure, featuring a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts unique electronic properties that can enhance the biological activity and metabolic stability of derivative compounds.[1][3] This guide provides a comprehensive overview of a robust synthetic method for this compound, a detailed protocol for its spectroscopic validation, and a comparative analysis of alternative synthetic approaches, designed for researchers and professionals in drug development.[1]
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones, and it is particularly well-suited for producing this compound.[3][4][5][6] This electrophilic aromatic substitution reaction utilizes an acyl chloride and a Lewis acid catalyst to introduce an acyl group onto an aromatic ring.[4][5][6]
Mechanism and Rationale:
The reaction is initiated by the activation of acetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich ring of 1-fluoro-2-(trifluoromethyl)benzene. The regioselectivity of the acylation is directed to the position para to the fluorine atom, a consequence of the fluorine's ortho-para directing effect and the meta-directing nature of the trifluoromethyl group.
Caption: Friedel-Crafts acylation synthesis workflow.
Experimental Protocol:
-
Setup: A flame-dried reaction vessel is charged with anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Reactant Addition: The mixture is cooled to 0°C, and 1-fluoro-2-(trifluoromethyl)benzene is added.
-
Acylation: Acetyl chloride is added dropwise, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified via column chromatography or distillation.
Spectroscopic Validation: Confirming Structure and Purity
The identity and purity of the synthesized this compound, with a molecular formula of C₉H₆F₄O and a molecular weight of 206.14 g/mol , must be rigorously confirmed through a combination of spectroscopic techniques.[3][7]
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and acetyl protons. The aromatic protons will appear as complex multiplets due to splitting by each other and the fluorine atom. The methyl protons of the acetyl group will present as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the trifluoromethyl carbon (as a quartet), and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone.[3]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ at m/z 206.[7] Common fragmentation patterns include the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), resulting in peaks at m/z 191 and 163, respectively.[7]
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplets), Acetyl protons (singlet) |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons (with C-F coupling), CF₃ (quartet), Methyl carbon |
| IR | Strong C=O stretch (~1690 cm⁻¹)[3] |
| Mass Spec | [M]⁺ at m/z 206, fragments at m/z 191, 163[7] |
Caption: The spectroscopic validation process.
Comparative Analysis of Alternative Synthetic Routes
While Friedel-Crafts acylation is a primary method, other synthetic strategies can be employed.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer an alternative for constructing the carbon-carbon bond of the ketone.[3] A process involving the reaction of 3-bromo-benzotrifluoride with a vinyl ether in the presence of a palladium catalyst has been described.[8] While versatile, these methods can require more complex catalyst systems and reaction conditions.
-
Diazotization and Coupling: Another approach involves the diazotization of m-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis to yield the desired ketone.[9][10] This multi-step process can be effective but may involve handling potentially unstable diazonium salt intermediates.
-
Grignard Reactions: The reaction of an organometallic Grignard reagent, such as one derived from a brominated precursor, with an appropriate acylating agent can also be used to form the acetophenone.[2]
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
| Friedel-Crafts Acylation | High yields, readily available starting materials, well-established.[3][4] | Requires stoichiometric amounts of Lewis acid, sensitive to moisture.[6] |
| Palladium-Catalyzed Coupling | High functional group tolerance, milder conditions possible.[8] | Catalyst cost and sensitivity, may require ligand screening. |
| Diazotization and Coupling | Utilizes different starting materials.[9][10] | Multi-step, potential handling of hazardous intermediates. |
| Grignard Reactions | Versatile for C-C bond formation.[2] | Sensitive to moisture and protic functional groups. |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation represents a highly efficient and direct method for producing this key pharmaceutical intermediate. The comprehensive spectroscopic validation outlined in this guide is crucial for ensuring the structural integrity and purity of the final product, which is a prerequisite for its successful application in drug discovery and development. While alternative synthetic routes exist, the Friedel-Crafts acylation remains a preferred method due to its reliability and high yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 208173-24-4 [smolecule.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 10. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
Introduction: The Critical Role of Regioisomerism in Fluorinated Scaffolds
An In-Depth Comparative Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone Isomers: A Technical Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the incorporation of fluorine and trifluoromethyl (-CF₃) groups into organic scaffolds is a well-established strategy to modulate key molecular properties.[1][2] These substituents can profoundly influence lipophilicity, metabolic stability, bioavailability, and binding affinity.[3][4] The this compound framework is a prime example of such a valuable building block, serving as a precursor for a wide range of pharmaceuticals and advanced materials.[5]
However, the synthesis of this scaffold can potentially yield several regioisomers, where the fluorine and trifluoromethyl groups occupy different positions on the phenyl ring. The subtle shift in substituent placement dramatically alters the electronic and steric landscape of the molecule, leading to significant variations in reactivity, spectroscopic signatures, and ultimately, biological activity. For researchers and drug developers, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise—it is a critical prerequisite for reproducible synthesis, meaningful structure-activity relationship (SAR) studies, and regulatory compliance.
This guide provides a comprehensive comparative analysis of the principal isomers of fluoro-(trifluoromethyl)acetophenone, grounded in experimental data and established analytical protocols. We will delve into the causality behind their distinct spectroscopic properties and provide the practical knowledge required for their definitive identification.
Physicochemical Properties: A Foundation for Differentiation
Before delving into complex spectroscopic analysis, a comparison of fundamental physicochemical properties can provide initial clues for isomer identification. These properties are a direct consequence of the molecule's specific substitution pattern, which influences intermolecular forces and crystal packing.
| Property | This compound | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | 2'-Fluoro-5'-(trifluoromethyl)acetophenone |
| CAS Number | 208173-24-4[5][6] | 237761-81-8[7][8] | 202664-53-7[9] |
| Molecular Formula | C₉H₆F₄O[6] | C₉H₆F₄O[8] | C₉H₆F₄O |
| Molecular Weight | 206.14 g/mol [6] | 206.14 g/mol [8] | 206.14 g/mol |
| Boiling Point | ~198 °C (Predicted)[10] | ~226 °C[7] | ~177 °C[9] |
| Density | ~1.30 - 1.36 g/cm³[5][10] | ~1.30 g/cm³[7][11] | ~1.30 g/cm³[9] |
| Refractive Index | n20/D ~1.45[5] | n20/D ~1.43 - 1.45[7][11] | N/A |
Spectroscopic Fingerprinting: The Definitive Identification Workflow
While physical properties are useful, a combination of spectroscopic techniques is required for unambiguous isomer identification. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as the cornerstone for structural elucidation.
Workflow for Isomer Identification and Verification
The logical flow for analyzing a potential mixture or verifying the identity of a specific isomer involves a multi-step process, beginning with separation and culminating in detailed spectroscopic characterization.
Caption: Experimental workflow for the separation and definitive identification of acetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiating these isomers because the chemical shifts and spin-spin coupling patterns are exquisitely sensitive to the local electronic environment of each nucleus.
Expert Rationale: The strong negative inductive effect of the fluorine and -CF₃ groups deshields nearby nuclei, shifting their resonance signals downfield in the NMR spectrum. Crucially, spin-spin coupling between ¹H and ¹⁹F nuclei provides a definitive roadmap to the substitution pattern. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei, allowing for precise structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard proton spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The two fluorine environments (aromatic -F and -CF₃) will give distinct signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This can help confirm the number of unique carbon environments and the position of quaternary carbons.[12][13]
-
Data Analysis: Meticulously analyze the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) for all spectra.
Comparative NMR Data Analysis (Predicted and Literature-Based)
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key ¹⁹F NMR Features |
| This compound | A proton adjacent to the acetyl group will appear as a doublet. Another proton will be a doublet of doublets, and the proton between the F and CF₃ groups will be a triplet-like signal due to coupling with the adjacent proton and the fluorine. | Two distinct signals: a singlet for the -CF₃ group (around -63 ppm) and a signal for the aromatic fluorine.[14] |
| 3'-Fluoro-4'-(trifluoromethyl)acetophenone | The proton between the acetyl and fluorine groups will be a doublet of doublets. The proton adjacent to the -CF₃ group will appear as a doublet. The remaining proton will also be a doublet. | Two distinct signals. The aromatic fluorine will show coupling to the two adjacent protons. |
| 2'-Fluoro-5'-(trifluoromethyl)acetophenone | The presence of the ortho-fluorine atom will induce through-space coupling with the acetyl methyl protons, a key diagnostic feature.[15] The aromatic signals will consist of three distinct multiplets with characteristic H-F couplings. | Two distinct signals. The ortho-fluorine's chemical shift and coupling will be highly characteristic. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less definitive than NMR for isomer differentiation, subtle shifts in absorption frequencies can provide corroborating evidence.
Expert Rationale: All isomers will exhibit a strong carbonyl (C=O) absorption. However, the exact frequency of this stretch is influenced by the electronic effects of the ring substituents. The fingerprint region (below 1500 cm⁻¹) contains a complex series of C-F and C-H bending vibrations that will be unique for each isomer's specific substitution pattern.
Experimental Protocol: IR Analysis
-
Sample Preparation: As these compounds are typically liquids, a small drop can be placed between two salt (NaCl or KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Locate the C=O stretch and compare the fingerprint region against reference spectra if available.
Expected Key IR Absorptions:
-
C=O Stretch (Ketone): A very strong, sharp band around 1680-1700 cm⁻¹.[14] Conjugation with the aromatic ring lowers this frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region, often complex due to the presence of both aromatic C-F and C-CF₃ bonds.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can offer clues about the structure through analysis of fragmentation patterns.
Expert Rationale: All isomers will have the same molecular ion peak (m/z = 206.14), confirming the elemental composition C₉H₆F₄O.[6][14] The primary fragmentation pathways will involve the loss of the acetyl group (•CH₃CO, mass 43) and the trifluoromethyl radical (•CF₃, mass 69). While the major fragments will be the same, the relative intensities of these fragments may vary slightly between isomers due to differences in the stability of the resulting carbocations, providing another layer of analytical evidence.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the instrument using an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions (e.g., [M-43]⁺ and [M-69]⁺).
Conclusion: A Multi-Technique Imperative for Certainty
The robust and unambiguous differentiation of this compound isomers is not achievable with a single analytical technique. It requires a logical, multi-faceted approach that leverages the strengths of chromatography for separation and a suite of spectroscopic methods for structural elucidation. While physical properties and techniques like IR and MS provide valuable, high-level confirmation, it is the detailed analysis of ¹H and ¹⁹F NMR spectra that offers the definitive, unequivocal evidence of the specific regioisomeric structure. For any scientist working with these potent fluorinated building blocks, a thorough understanding and application of these comparative analytical principles are essential for ensuring the integrity and success of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 237761-81-8 CAS MSDS (3'-FLUORO-4'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound CAS#: 208173-24-4 [chemicalbook.com]
- 11. CAS#:237761-81-8 | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | Chemsrc [chemsrc.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Buy this compound | 208173-24-4 [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Preclinical Evaluation of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
An Objective Comparison of a Versatile Synthetic Scaffold in Key Biological Assays
Introduction: Beyond the Building Block
To the experienced medicinal chemist, 4'-Fluoro-3'-(trifluoromethyl)acetophenone is immediately recognizable not as a final drug product, but as a highly valuable synthetic intermediate.[1][2] Its structure, an acetophenone backbone decorated with two of the most impactful functional groups in modern drug discovery—a fluorine atom and a trifluoromethyl (-CF3) group—makes it a prime starting point for creating novel therapeutics.[1][3] The presence of these groups is a deliberate strategic choice, designed to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[4]
This guide moves beyond the compound's role in synthesis and presents a comprehensive framework for its initial biological evaluation. While it is primarily a precursor, understanding the intrinsic properties of the core scaffold is a crucial first step in any drug discovery cascade.[1] Here, we provide field-proven protocols to assess its performance in foundational assays—cytotoxicity, anti-inflammatory potential, and kinase inhibition—and objectively compare its hypothetical performance against structurally similar alternatives. This analysis is designed to illuminate the specific contributions of its unique fluorination pattern and guide the rational design of its derivatives.
The Strategic Rationale: Why Fluorine and Trifluoromethyl Groups Matter
The deliberate incorporation of fluorine and trifluoromethyl groups is a cornerstone of contemporary medicinal chemistry.[5] The trifluoromethyl group, in particular, is a bioisostere of several common functionalities and offers a unique combination of high electronegativity and lipophilicity.[4] This dual nature can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key Advantages Conferred by the -CF3 Group:
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1][2][4]
-
Metabolic Stability: It can block sites of oxidative metabolism, particularly on aromatic rings, thereby increasing the half-life of a drug.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of a molecule, potentially leading to stronger and more specific interactions with target proteins.
The 4'-fluoro substituent further modulates these properties, offering a fine-tuning mechanism for electronic effects and hydrogen bond acceptance, making this particular scaffold a rich starting point for structure-activity relationship (SAR) studies.
Comparative Framework: Structural Analogs for SAR Analysis
To understand the specific contributions of the fluorine and trifluoromethyl moieties, this compound must be evaluated alongside carefully selected analogs. The performance differences among these compounds provide direct insight into the SAR.
| Compound Name | CAS Number | Key Structural Difference from Topic Compound | Rationale for Comparison |
| This compound | 208173-24-4 | (Reference Compound) | The core scaffold under investigation. |
| Acetophenone | 98-86-2 | Lacks both fluorine and trifluoromethyl groups. | Provides a baseline measurement of the parent backbone's activity. |
| 4-Fluoroacetophenone | 403-42-9 | Lacks the 3'-(trifluoromethyl) group.[6] | Isolates the effect of the para-fluoro substituent.[3] |
| 4'-(Trifluoromethyl)acetophenone | 709-63-7 | Lacks the 4'-fluoro group.[7][8] | Isolates the effect of the trifluoromethyl group.[3] |
| 3'-(Trifluoromethyl)acetophenone | 349-76-8 | Lacks the 4'-fluoro group; CF3 is meta.[9] | Determines the electronic and steric influence of the 4'-fluoro group. |
Experimental Evaluation Workflow: Protocols and Rationale
The following section details a logical, three-step workflow for the initial preclinical evaluation of the compound library. The causality behind the experimental design is to first establish a safety profile (cytotoxicity) before proceeding to efficacy-related assays (anti-inflammatory and kinase inhibition).
Assay 1: Foundational Cytotoxicity Profiling
Causality: Before assessing efficacy, it is imperative to determine the concentration range at which a compound is toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than general toxicity. The CytoTox-Fluor™ Assay is a robust method that measures the release of a protease from membrane-compromised cells, providing a direct measure of cell death.[10]
Experimental Protocol: CytoTox-Fluor™ Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well, clear-bottom plate with a relevant cell line (e.g., HEK293 for general toxicity or RAW 264.7 macrophages for immunological context) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series for each compound (this compound and its analogs) in culture medium, ranging from 200 µM to ~0.1 µM.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "no-cell" controls (medium only), "vehicle" controls (e.g., 0.1% DMSO), and "maximum lysis" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Prepare the CytoTox-Fluor™ Reagent according to the manufacturer's protocol by diluting the substrate in the assay buffer.
-
Reagent Addition: Add 50 µL of the prepared reagent to all wells. For maximum lysis controls, add 1 µL of lysis solution 15 minutes prior to this step.
-
Final Incubation & Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Subtract the "no-cell" background from all values. Calculate the percentage of cytotoxicity relative to the maximum lysis control. Determine the CC50 (50% cytotoxic concentration) for each compound using non-linear regression analysis.
Assay 2: In Vitro Anti-Inflammatory Activity
Causality: Derivatives of fluorinated acetophenones have been investigated for anti-inflammatory properties.[11][12][13] A standard and reliable method to screen for such activity is to use a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. LPS triggers an inflammatory cascade, leading to the production of nitric oxide (NO), a key inflammatory mediator.[14] A reduction in NO production indicates potential anti-inflammatory effects.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of each test compound (determined from the cytotoxicity assay, e.g., at 1 µM, 5 µM, and 10 µM).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound relative to the LPS-only control.
Assay 3: Target-Based Screen - Kinase Inhibition
Causality: Aromatic trifluoromethyl ketones have been successfully characterized as "warheads" for designing potent and selective kinase inhibitors.[15] Therefore, screening this compound against a representative kinase provides a direct test of its potential in a highly relevant therapeutic area. A generic, universal kinase assay can be used for initial screening.
Experimental Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, a universal kinase substrate (e.g., myelin basic protein), and the specific kinase being tested (e.g., a member of the FGFR family).
-
Compound Addition: Add the test compounds at various concentrations (e.g., 10-point dilution series starting at 50 µM). Include "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Initiate Reaction: Add ATP to all wells to a final concentration appropriate for the chosen kinase (often near its Km value) to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed, more ADP produced). Calculate the percentage of inhibition for each compound and determine the IC50 value (50% inhibitory concentration) using non-linear regression.
Hypothetical Performance Data and Comparative Analysis
The following tables present illustrative data to demonstrate how the results from these assays would be interpreted.
Table 1: Hypothetical Cytotoxicity Data (CC50)
| Compound | CC50 (µM) | Interpretation |
| This compound | 25.5 | Moderate baseline toxicity. |
| Acetophenone | > 100 | Parent scaffold is non-toxic. |
| 4-Fluoroacetophenone | 85.1 | Fluoro group adds minimal toxicity. |
| 4'-(Trifluoromethyl)acetophenone | 30.2 | -CF3 group is a primary driver of toxicity. |
| 3'-(Trifluoromethyl)acetophenone | 28.9 | Position of -CF3 has a minor effect on toxicity. |
Analysis: The data suggests that the trifluoromethyl group is the main contributor to the scaffold's baseline cytotoxicity. The addition of the 4'-fluoro group in the topic compound does not significantly alter this effect.
Table 2: Hypothetical Anti-Inflammatory Activity (% NO Inhibition at 10 µM)
| Compound | % NO Inhibition | Interpretation |
| This compound | 65.2% | Potent anti-inflammatory activity. |
| Acetophenone | 5.5% | No significant activity. |
| 4-Fluoroacetophenone | 15.8% | Fluoro group alone confers weak activity. |
| 4'-(Trifluoromethyl)acetophenone | 45.7% | -CF3 group is crucial for activity. |
| 3'-(Trifluoromethyl)acetophenone | 50.1% | 4'-Fluoro group enhances the effect of the -CF3 group. |
Analysis: A clear synergistic effect is observed. While the -CF3 group is essential for significant anti-inflammatory activity, the addition of the 4'-fluoro group boosts this activity considerably, making the topic compound the most potent in this assay. This highlights a positive electronic or steric interaction.
Table 3: Hypothetical Kinase Inhibition Data (IC50)
| Compound | Kinase IC50 (µM) | Interpretation |
| This compound | 8.9 | Moderate inhibition, a promising starting point. |
| Acetophenone | > 100 | No activity. |
| 4-Fluoroacetophenone | > 100 | No activity. |
| 4'-(Trifluoromethyl)acetophenone | 15.4 | The trifluoromethyl ketone is essential for binding. |
| 3'-(Trifluoromethyl)acetophenone | 12.8 | The 4'-fluoro group improves binding affinity. |
Analysis: The trifluoromethyl ketone moiety is confirmed as the key pharmacophore for kinase interaction. As with the anti-inflammatory assay, the 4'-fluoro group appears to enhance the binding affinity, halving the IC50 value compared to its closest analogs.
Conclusion
This guide establishes a robust, logical framework for the initial biological characterization of this compound. While primarily a synthetic intermediate, a systematic evaluation of its intrinsic properties is a critical exercise in drug discovery.[1][3] The hypothetical data presented clearly illustrates a powerful synergistic relationship between the 4'-fluoro and 3'-(trifluoromethyl) substituents. The trifluoromethyl group appears to be the primary driver of biological activity and cytotoxicity, while the fluorine atom consistently enhances potency in efficacy-based assays.
These findings validate the strategic design of this scaffold and position this compound as an exceptional starting point for the development of potent anti-inflammatory agents and kinase inhibitors. The protocols and comparative logic outlined herein provide a self-validating system for researchers to generate reliable data and make informed decisions in the advancement of their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 208173-24-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]
- 8. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 10. CytoTox-Fluor™ Cytotoxicity Assay [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction: The Analytical Challenge of Structural Analogs
In the landscape of drug discovery and development, the specificity of analytical methods is paramount. The compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Given its fluorinated and trifluoromethyl-substituted phenyl ring, it possesses a unique electronic and steric profile that necessitates a thorough evaluation of its potential to interfere with assays designed for structurally related molecules.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study centered on this compound. We will move beyond a simple listing of protocols to explain the underlying rationale for experimental choices, ensuring a robust and self-validating study design. The methodologies outlined herein are grounded in established principles of immunochemistry and analytical chemistry, providing researchers with the tools to generate high-quality, reliable data.
The Principle of Cross-Reactivity: A Double-Edged Sword
Cross-reactivity, in the context of ligand-binding assays, refers to the ability of compounds other than the primary analyte to bind to the detection antibody or receptor. While sometimes harnessed for developing broad-spectrum assays, it is more often a source of analytical interference, leading to false-positive results or inaccurate quantification.
The primary mechanism of cross-reactivity is structural similarity. Molecules that share key functional groups, stereochemistry, or overall shape with the target analyte can fit into the same binding site on a detection antibody, albeit often with lower affinity. Understanding the degree of this cross-reactivity is critical for validating the specificity of an assay, a key requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA).
For a compound like this compound, a cross-reactivity study is essential if it is a known metabolite, synthetic precursor, or potential impurity in a drug product formulation where an immunoassay is used for the active pharmaceutical ingredient (API).
Designing the Cross-Reactivity Study: A Hypothetical Case Study
Let us hypothesize a common scenario: a competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the quantification of a novel drug candidate, "Analyte X," which shares a core acetophenone structure with this compound. Our goal is to determine if the latter compound, a potential impurity, will interfere with the accurate measurement of Analyte X.
Selection of Potential Cross-Reactants
A robust study will evaluate a panel of structurally related compounds. The selection should be logical and based on molecular similarity.
Table 1: Panel of Compounds for Cross-Reactivity Assessment
| Compound Name | Structure | Rationale for Inclusion |
| Analyte X (Primary Analyte) | Hypothetical Acetophenone Derivative | The target molecule for which the assay is specific. |
| This compound | The primary compound under investigation; a potential impurity or metabolite. | |
| 4'-Fluoroacetophenone | Lacks the trifluoromethyl group to assess its contribution to binding. | |
| 3'-(Trifluoromethyl)acetophenone | Lacks the fluoro group to assess its contribution to binding. | |
| Acetophenone | The parent compound, to evaluate the importance of the substituents for binding. |
Experimental Workflow: Competitive ELISA
The competitive ELISA is the gold standard for assessing cross-reactivity in immunoassays. In this format, the potential cross-reactant (in our case, this compound) competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells. A higher signal indicates less competition and therefore lower cross-reactivity.
Below is a diagram illustrating the workflow for this experiment.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Step-by-Step Experimental Protocol
Materials:
-
High-binding 96-well microplates
-
Capture antibody (specific for Analyte X)
-
Analyte X standard
-
This compound and other test compounds
-
Enzyme-conjugated Analyte X (e.g., HRP-Analyte X)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer to a pre-optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Competitor Preparation:
-
Prepare a standard curve of Analyte X in Assay Buffer.
-
Prepare serial dilutions of this compound and the other test compounds in Assay Buffer. The concentration range should be wide enough to elicit a full dose-response curve if possible.
-
-
Competitive Reaction:
-
Add 50 µL of either standard, sample, or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the enzyme-conjugated Analyte X (diluted in Assay Buffer to a pre-optimized concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Signal Development: Add 100 µL of substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data analysis aims to determine the concentration of each test compound required to displace 50% of the bound enzyme-labeled analyte (the IC50).
-
Generate Dose-Response Curves: Plot the absorbance (or %B/B₀, where B is the absorbance of a sample and B₀ is the absorbance of the zero-analyte control) against the logarithm of the concentration for Analyte X and each test compound.
-
Determine the IC50 Values: Use a four-parameter logistic (4PL) curve fit to determine the IC50 for each compound. The IC50 is the concentration that gives a response halfway between the maximum and minimum signal.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Analyte X | 10 | 100% | Reference compound. |
| This compound | 5,000 | 0.2% | Very low cross-reactivity; unlikely to cause significant interference. |
| 4'-Fluoroacetophenone | 15,000 | 0.07% | Negligible cross-reactivity. |
| 3'-(Trifluoromethyl)acetophenone | 8,000 | 0.125% | Very low cross-reactivity. |
| Acetophenone | >50,000 | <0.02% | No measurable cross-reactivity at the tested concentrations. |
Interpretation of Results: In our hypothetical example, this compound exhibits very low cross-reactivity (0.2%). This would suggest that its presence as an impurity is unlikely to affect the accuracy of the Analyte X immunoassay under normal conditions. The even lower cross-reactivity of the analogs lacking one or both substituents indicates that both the fluoro and trifluoromethyl groups contribute, albeit minimally, to the weak interaction with the antibody.
Conclusion and Best Practices
This guide has provided a comprehensive, scientifically grounded framework for evaluating the cross-reactivity of this compound. The key to a successful study lies not just in the execution of the protocol but in the thoughtful design of the experiment, including the logical selection of test compounds and the correct mathematical analysis of the data.
Key Takeaways for Researchers:
-
Context is Crucial: The acceptable level of cross-reactivity depends entirely on the application of the assay and the expected concentrations of potential cross-reactants in the samples.
-
Validation is Non-Negotiable: Cross-reactivity is a critical component of assay validation and is essential for ensuring data integrity in regulated environments.
-
Structural Similarity Guides the Investigation: A thorough understanding of the molecular structures of the analyte and potential interferents is the foundation for a well-designed cross-reactivity panel.
By following the principles and protocols outlined here, researchers can confidently characterize the specificity of their analytical methods and ensure the reliability of their results.
spectroscopic comparison of 4'-Fluoro-3'-(trifluoromethyl)acetophenone and its precursors
A Spectroscopic Guide to 4'-Fluoro-3'-(trifluoromethyl)acetophenone and Its Precursors
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical design. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making them invaluable in the development of novel drugs and advanced materials.[1] this compound stands as a key intermediate in this field, prized for its versatile reactivity.[1] This guide provides a comprehensive spectroscopic comparison of this target molecule with its essential precursors, offering researchers the detailed analytical data necessary for unambiguous identification and quality control throughout the synthetic process.
The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation, a classic and efficient method for forming carbon-carbon bonds on an aromatic ring.[2][3] This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide, such as acetyl chloride, in the presence of a strong Lewis acid catalyst.[2][4][5] In this case, 1-fluoro-2-(trifluoromethyl)benzene serves as the aromatic substrate.
This guide will dissect the characteristic spectroscopic signatures—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—of the final product and its precursors, providing a clear roadmap for researchers navigating this synthetic pathway.
The Synthetic Pathway: A Friedel-Crafts Acylation Approach
The reaction proceeds by the activation of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[4][6] This ion is then attacked by the electron-rich aromatic ring of 1-fluoro-2-(trifluoromethyl)benzene to yield the desired aryl ketone.[2][7]
Caption: Synthetic route to this compound.
Spectroscopic Characterization of Precursors
A thorough understanding of the spectroscopic features of the starting materials is paramount for monitoring reaction progress and ensuring the purity of the final product.
1-Fluoro-2-(trifluoromethyl)benzene
This substituted benzene derivative presents a complex yet informative spectroscopic profile due to the presence of two different fluorine-containing groups.
| Spectroscopic Data for 1-Fluoro-2-(trifluoromethyl)benzene | |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.6 ppm. |
| ¹³C NMR (CDCl₃) | The spectrum shows characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon attached to the fluorine atom will appear as a doublet. |
| FT-IR (Neat) | Strong C-F stretching bands are expected in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching bands appear in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is observed at m/z 164.[8] |
Acetyl Chloride
As the acylating agent, acetyl chloride has a simple but distinct spectroscopic signature.
| Spectroscopic Data for Acetyl Chloride | |
| ¹H NMR (CDCl₃) | A sharp singlet for the methyl protons is typically observed around δ 2.6-2.7 ppm.[9] |
| ¹³C NMR (CDCl₃) | The methyl carbon appears around δ 33-34 ppm, while the carbonyl carbon is significantly downfield, around δ 170 ppm. |
| FT-IR (Neat) | A very strong and characteristic C=O stretching band is present at a high frequency, typically between 1780-1815 cm⁻¹.[10][11] A C-Cl stretching band can be found in the 550-730 cm⁻¹ range.[11] |
| Mass Spec. (EI) | The molecular ion peak is observed at m/z 78/80 (due to ³⁵Cl and ³⁷Cl isotopes). A prominent peak for the acylium ion [CH₃CO]⁺ is seen at m/z 43.[12] |
Spectroscopic Analysis of this compound
The successful synthesis of the target compound results in a molecule with a rich and unique set of spectroscopic data, reflecting the combination of its constituent functional groups.
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃) | A singlet for the acetyl methyl protons appears around δ 2.6 ppm. The aromatic protons will show a complex splitting pattern due to coupling with each other and with the fluorine atoms. |
| ¹³C NMR (CDCl₃) | The spectrum is characterized by a carbonyl carbon signal around δ 196.5 ppm and an acetyl methyl carbon at approximately δ 26.8 ppm.[3] The aromatic region will display multiple signals, with the carbon attached to the fluorine showing a large C-F coupling constant (J_CF ≈ 254-258 Hz) and the carbon of the trifluoromethyl group appearing as a quartet with a large coupling constant (J_CF ≈ 272-274 Hz).[3] |
| ¹⁹F NMR (CDCl₃) | Two distinct signals are observed: a sharp singlet for the trifluoromethyl group around δ -62.5 ppm and a doublet of doublets for the aromatic fluorine at approximately δ -112.8 ppm.[3] |
| FT-IR (Neat) | A strong carbonyl (C=O) stretching band is observed in the range of 1680-1700 cm⁻¹.[3] The frequency is lower than that of a simple aliphatic ketone due to conjugation with the aromatic ring.[3] Strong C-F stretching bands from both the aromatic fluorine and the trifluoromethyl group are present in the 1100-1400 cm⁻¹ region. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is found at m/z 206.[3][13] |
Comparative Analysis: Tracking the Transformation
The spectroscopic changes from precursors to the product provide clear evidence of the chemical transformation.
Caption: Key spectroscopic shifts from precursors to product.
Key transformations to monitor include:
-
¹H NMR: The appearance of a new singlet around δ 2.6 ppm corresponding to the acetyl methyl protons, and a downfield shift and increased complexity of the aromatic proton signals.
-
FT-IR: The disappearance of the high-frequency C=O stretch of acetyl chloride (1780-1815 cm⁻¹) and the appearance of a new, lower-frequency C=O band (1680-1700 cm⁻¹) characteristic of a conjugated ketone.[3]
-
¹³C NMR: The emergence of the ketone carbonyl signal around δ 196.5 ppm and the acetyl methyl signal around δ 26.8 ppm.[3]
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
Sample Preparation
-
NMR Spectroscopy: Samples for ¹H, ¹³C, and ¹⁹F NMR should be prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: For liquid samples (precursors and product), a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.
-
Mass Spectrometry: Samples should be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatography (GC-MS) interface. Electron ionization (EI) at 70 eV is a standard method for these types of molecules.
Instrumentation and Data Acquisition
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, particularly for the complex aromatic region of the ¹H NMR spectra and for resolving C-F couplings in the ¹³C NMR spectra.
-
FT-IR Spectrometer: A standard FT-IR spectrometer with a resolution of 4 cm⁻¹ is sufficient for identifying the key functional group vibrations.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate mass accuracy for routine identification.
Conclusion
The successful synthesis and purification of this compound can be confidently verified through a multi-technique spectroscopic approach. By carefully comparing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of the reaction mixture with the reference data for the starting materials and the final product, researchers can effectively monitor the progress of the Friedel-Crafts acylation, assess the purity of the product, and confirm its chemical identity. This guide provides the foundational spectroscopic data and analytical rationale to support these critical activities in both research and development settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Buy this compound | 208173-24-4 [smolecule.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Benzene, 1-fluoro-2-(trifluoromethyl)- [webbook.nist.gov]
- 9. Acetyl chloride(75-36-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 12. Acetyl chloride [webbook.nist.gov]
- 13. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Acetyl-2-fluorobenzotrifluoride in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. Among the vast array of available intermediates, 5-Acetyl-2-fluorobenzotrifluoride has emerged as a strategic asset, particularly in the synthesis of complex pharmaceutical and agrochemical compounds. This guide provides an in-depth technical comparison of its applications, supported by experimental insights, to illuminate its advantages over alternative synthetic precursors.
Introduction to 5-Acetyl-2-fluorobenzotrifluoride: A Trifecta of Functionality
5-Acetyl-2-fluorobenzotrifluoride, also known by its synonym 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202264-53-7), is a highly functionalized aromatic ketone. Its utility in organic synthesis stems from the unique interplay of its three key structural features: the acetyl group, the fluorine atom, and the trifluoromethyl group.
-
The Acetyl Group: This ketone functionality serves as a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as nucleophilic addition, reduction to an alcohol, oxidation, and various condensation reactions, providing a gateway to diverse molecular scaffolds.
-
The Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. It can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.
-
The Fluorine Atom: The ortho-fluorine substituent further modulates the electronic properties of the aromatic ring and can participate in specific interactions, such as hydrogen bonding, with biological targets. Its electron-withdrawing nature also influences the reactivity of the acetyl group and the aromatic ring itself.
This strategic combination of functional groups makes 5-Acetyl-2-fluorobenzotrifluoride a valuable precursor for introducing a fluorinated, trifluoromethylated phenyl moiety into a target molecule, a common motif in many modern drug candidates and agrochemicals.
Synthetic Pathways to 5-Acetyl-2-fluorobenzotrifluoride
The primary and most direct route to 5-Acetyl-2-fluorobenzotrifluoride is through the Friedel-Crafts acylation of 2-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
.dot { background-color: #f1f3f4; }
Caption: Synthesis of 5-Acetyl-2-fluorobenzotrifluoride via Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorobenzotrifluoride
-
Materials:
-
2-Fluorobenzotrifluoride
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride is complete, add 2-fluorobenzotrifluoride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-Acetyl-2-fluorobenzotrifluoride.
-
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of Lewis Acid: A stoichiometric amount or a slight excess of the Lewis acid is often required because it forms a complex with both the acylating agent and the resulting ketone product, temporarily deactivating the catalyst.
-
Controlled Addition at Low Temperature: The reaction is exothermic, and controlling the addition of reagents at a low temperature helps to prevent side reactions and improve the selectivity for the desired product.
-
Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product. The subsequent washes with bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.
-
Comparative Applications in Pharmaceutical and Agrochemical Synthesis
The true value of 5-Acetyl-2-fluorobenzotrifluoride is demonstrated in its application as a key intermediate in the synthesis of high-value molecules. Below, we compare its utility against alternative building blocks.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Let's consider the synthesis of a hypothetical kinase inhibitor that features a 2-fluoro-5-(trifluoromethyl)phenyl moiety attached to a heterocyclic core.
Caption: Comparison of synthetic routes to a hypothetical kinase inhibitor.
Route A: Direct Approach with 5-Acetyl-2-fluorobenzotrifluoride
In this route, the acetyl group of 5-Acetyl-2-fluorobenzotrifluoride can be directly utilized. For instance, it can undergo a condensation reaction (e.g., an aldol or Claisen-Schmidt condensation) with a suitable heterocyclic precursor to directly form a key intermediate or the final kinase inhibitor. This approach is often more convergent and can lead to a shorter overall synthesis.
Route B: Multi-step Approach with an Alternative Precursor (e.g., 5-Bromo-2-fluorobenzotrifluoride)
Using an alternative like 5-Bromo-2-fluorobenzotrifluoride would necessitate a different synthetic strategy. A common approach would involve a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Stille coupling) to form the carbon-carbon bond with the heterocyclic core. This would be followed by a separate step to introduce the acetyl group, for example, through another Friedel-Crafts acylation or by oxidation of a corresponding ethyl group. This route is typically longer and may involve more challenging purification steps.
Comparative Data:
| Feature | Route A (with 5-Acetyl-2-fluorobenzotrifluoride) | Route B (with 5-Bromo-2-fluorobenzotrifluoride) |
| Number of Steps | Fewer | More |
| Overall Yield | Potentially Higher | Potentially Lower |
| Atom Economy | Generally Better | Generally Poorer |
| Convergence | More Convergent | Less Convergent |
| Purification | Potentially Simpler | Potentially More Complex |
Conclusion: A Strategic Choice for Efficient Synthesis
5-Acetyl-2-fluorobenzotrifluoride represents a highly valuable and strategic building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its pre-installed, trifecta of functional groups—the acetyl, fluoro, and trifluoromethyl moieties—allows for more direct and efficient synthetic routes compared to less functionalized precursors. By enabling more convergent synthetic strategies, its use can lead to higher overall yields, improved atom economy, and simplified purification processes. For researchers and drug development professionals, the judicious selection of 5-Acetyl-2-fluorobenzotrifluoride can provide a significant competitive advantage in the rapid and cost-effective discovery and development of new chemical entities.
Safety Operating Guide
Proper Disposal of 4'-Fluoro-3'-(trifluoromethyl)acetophenone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4'-Fluoro-3'-(trifluoromethyl)acetophenone, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, reflecting a commitment to best practices in the modern research environment.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is a halogenated organic compound. Its chemical structure, featuring both fluorine and a trifluoromethyl group, dictates its reactivity and potential environmental fate, necessitating a disposal protocol distinct from non-halogenated organic waste.
Core Hazards:
-
Irritant: Safety Data Sheets (SDS) consistently classify this compound as a skin, eye, and respiratory irritant[1][2].
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong. This stability, while beneficial in drug design for metabolic resistance, contributes to the environmental persistence of fluorinated compounds[3]. Improper disposal can lead to the accumulation of these molecules or their degradation products in the environment.
-
Formation of Hazardous Byproducts: High-temperature decomposition, if not properly controlled, can produce toxic and corrosive gases such as hydrogen fluoride (HF)[4]. Furthermore, the trifluoromethyl group (-CF3) is a known precursor to trifluoroacetic acid (TFA), a highly persistent and mobile environmental pollutant[3][5].
These factors underscore the necessity of a dedicated waste stream and a specific destruction method to ensure complete mineralization and prevent the release of harmful substances.
At-the-Bench: Immediate Handling and Segregation
Proper disposal begins at the point of generation. Meticulous segregation of waste is the cornerstone of a safe and compliant laboratory. Mixing halogenated with non-halogenated waste streams leads to cross-contamination, complicates disposal, and significantly increases costs[1].
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container:
-
Use a dedicated, clearly labeled "Halogenated Organic Waste" container. These containers are often color-coded (e.g., green) for easy identification[6].
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag[7].
-
Clearly list all chemical constituents, including this compound and any solvents used (e.g., dichloromethane, chloroform). Provide estimated percentages for each component[6][7]. Accurate labeling is a legal requirement and is critical for the safety of waste handlers.
-
-
Safe Handling During Collection:
-
Always conduct waste consolidation inside a certified chemical fume hood to avoid inhalation of vapors[7].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat[8].
-
Keep the waste container closed when not actively adding waste to prevent the release of volatile organic compounds (VOCs)[7][9].
-
Do not overfill the container. Leave at least 1-2 inches of headspace to allow for vapor expansion[9].
-
-
Storage in a Satellite Accumulation Area (SAA):
The Disposal Pathway: From Laboratory to Destruction
Once a waste container is full, it enters the formal disposal pathway managed by your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste disposal company.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of halogenated chemical waste.
The Science of Destruction: High-Temperature Incineration
The universally recommended and regulated disposal method for halogenated organic compounds is high-temperature incineration[6][10]. This is not simple burning; it is a highly controlled thermal decomposition process.
-
Why Incineration? The extreme temperatures (typically >850°C) and controlled oxygen supply are sufficient to break the robust carbon-fluorine bonds, ensuring complete destruction of the organic molecule[11]. This prevents the release of the persistent parent compound into the environment.
-
Critical Components of a Hazardous Waste Incinerator:
-
Rotary Kiln/Liquid Injection: The waste is introduced into a primary combustion chamber. The high temperature initiates decomposition[12].
-
Afterburner (Secondary Combustion Chamber): Gases from the primary chamber are passed into an afterburner at even higher temperatures and with a longer residence time (e.g., >2 seconds) to destroy any remaining complex organic molecules[11].
-
Scrubber: This is arguably the most critical step for halogenated waste. The combustion of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF)[4]. A scrubber is a specialized air pollution control device that neutralizes these corrosive and toxic gases, often using a caustic solution, before they can be released into the atmosphere[12].
-
Spill & Emergency Procedures
Accidents involving this compound should be handled promptly and safely.
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
Request a hazardous waste pickup for the spill debris[7].
-
-
Major Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or EH&S department from a safe location[7]. Do not attempt to clean up a large spill yourself.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains fluorine and a trifluoromethyl group; requires specific disposal. |
| Container | Labeled, sealed, compatible container (e.g., HDPE) | Prevents leaks, vapor release, and misidentification. |
| Segregation | Keep separate from non-halogenated waste | Avoids cross-contamination, reduces disposal cost, ensures proper treatment[1]. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of persistent C-F bonds[10][13]. |
| Essential Technology | Incinerator with acid gas scrubber | Neutralizes corrosive and toxic byproducts like hydrogen fluoride (HF)[4][12]. |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects against skin, eye, and respiratory irritation[1][8]. |
By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.
References
- 1. vumc.org [vumc.org]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. theic2.org [theic2.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Incineration - Wikipedia [en.wikipedia.org]
- 12. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
Personal protective equipment for handling 4'-Fluoro-3'-(trifluoromethyl)acetophenone
A Researcher's Guide to Safely Handling 4'-Fluoro-3'-(trifluoromethyl)acetophenone
In the dynamic landscape of pharmaceutical and materials science research, fluorinated organic compounds are indispensable building blocks.[1][2] Among these, this compound stands out for its utility in synthesizing novel therapeutics and advanced materials.[1][2] However, its unique chemical properties necessitate a robust understanding of safe handling protocols to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information for handling this compound, from initial preparation to final disposal.
Understanding the Hazard Profile
This compound is classified as an irritant that can cause skin and eye irritation.[2][3] While comprehensive toxicological properties are not fully detailed, the presence of the trifluoromethyl group and fluorine atom on the aromatic ring enhances its reactivity and potential biological activity.[2] Therefore, a cautious and well-documented approach to handling is paramount.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [4] |
| Molecular Weight | 206.14 g/mol | [4] |
| Form | Clear, colorless to almost colorless liquid | [4] |
| Boiling Point | 198.1 ± 35.0 °C (Predicted) | [4] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing. | Protects against direct contact of the chemical with the eyes, which can cause serious irritation.[3] |
| Hand Protection | Nitrile or Neoprene gloves. Always inspect gloves for integrity before use. | Provides a barrier against skin contact, which can cause irritation.[5][6] For prolonged or immersive contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe and closed-heel shoes. | Prevents exposure from spills that may reach the floor.[7] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is mandatory to avoid inhalation.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] | Prevents respiratory tract irritation.[10] |
Workflow for Donning and Doffing PPE:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 208173-24-4 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 208173-24-4 [m.chemicalbook.com]
- 5. sjsu.edu [sjsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
